VU0453595
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
6-[[2-fluoro-4-(1-methylpyrazol-4-yl)phenyl]methyl]-7H-pyrrolo[3,4-b]pyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O/c1-22-9-14(8-21-22)12-4-5-13(16(19)7-12)10-23-11-17-15(18(23)24)3-2-6-20-17/h2-9H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZQOZALTSDKFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=C(C=C2)CN3CC4=C(C3=O)C=CC=N4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of VU0453595
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0453595 is a highly selective, systemically active positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1] It has garnered significant interest as a potential therapeutic agent for neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease, primarily due to its unique pharmacological profile.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on M1 receptor signaling, and presenting key experimental data and protocols.
A defining characteristic of this compound is its lack of intrinsic agonist activity.[3][4] Unlike M1 PAMs with agonist properties (ago-PAMs), which can directly activate the receptor in the absence of the endogenous ligand acetylcholine (ACh), this compound exclusively potentiates the receptor's response to ACh.[4] This property is critical to its favorable safety profile, as it avoids the overactivation of M1 receptors that can lead to adverse effects such as convulsions, which have been observed with ago-PAMs.[2][5]
Core Mechanism: Positive Allosteric Modulation of the M1 Receptor
This compound binds to an allosteric site on the M1 receptor, which is topographically distinct from the orthosteric site where acetylcholine binds.[3] This binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of acetylcholine. The potentiation of M1-mediated signaling by this compound has been demonstrated to reverse cognitive and social interaction deficits in preclinical models of schizophrenia.[1]
The M1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger involved in numerous cellular processes.[4]
Below is a diagram illustrating the canonical M1 signaling pathway and the modulatory role of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Targeting Muscarinic Acetylcholine Receptors for the Treatment of Psychiatric and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
VU0453595: A Deep Dive into its M1 Muscarinic Receptor Selectivity Profile
For Immediate Release
This technical guide provides a comprehensive overview of the M1 muscarinic acetylcholine (B1216132) receptor selectivity profile of VU0453595, a novel positive allosteric modulator (PAM). Developed for researchers, scientists, and drug development professionals, this document details the quantitative pharmacology, experimental methodologies, and relevant signaling pathways associated with this compound.
Executive Summary
This compound is a highly selective M1 positive allosteric modulator that has demonstrated significant potential in preclinical models for the treatment of cognitive deficits associated with neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia. A key feature of this compound is its lack of intrinsic agonist activity, which distinguishes it from other M1 modulators and may contribute to a wider therapeutic window by avoiding overactivation of the M1 receptor.[1][2] This compound potentiates the effect of the endogenous ligand, acetylcholine, thereby preserving the natural spatiotemporal dynamics of cholinergic signaling.
Quantitative Selectivity Profile
This compound exhibits exceptional selectivity for the M1 muscarinic receptor subtype over other muscarinic subtypes (M2-M5). The following tables summarize its in vitro pharmacological properties.
Table 1: Functional Potency and Selectivity of this compound at Muscarinic Receptors
| Receptor Subtype | Assay Type | Parameter | Value (nM) | Fold Selectivity vs. M1 |
| M1 | Calcium Mobilization | EC50 (PAM activity) | 2140 | - |
| M2 | - | - | >30,000 | >14 |
| M3 | - | - | >30,000 | >14 |
| M4 | - | - | >30,000 | >14 |
| M5 | - | - | >30,000 | >14 |
Data sourced from Ghoshal et al., 2016, Neuropsychopharmacology (Supplementary Information).[3]
Table 2: Off-Target Activity Profile of this compound
A broad panel of off-target binding assays was conducted to assess the selectivity of this compound. The compound was tested at a concentration of 10 µM and showed no significant activity at a wide range of receptors, ion channels, and transporters.
Detailed off-target screening data can be found in the supplementary materials of Ghoshal et al., 2016, Neuropsychopharmacology.[4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Calcium Mobilization Assay
This assay is used to determine the functional potency of this compound as a positive allosteric modulator at the M1 receptor.
Objective: To measure the potentiation of acetylcholine-induced intracellular calcium release by this compound in cells expressing the M1 muscarinic receptor.
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor.
-
Reagents:
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Probenecid.
-
Acetylcholine (ACh).
-
This compound.
-
-
Equipment: Fluorescence imaging plate reader (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed CHO-M1 cells into 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Aspirate the culture medium and add the calcium-sensitive dye loading buffer containing the fluorescent dye and probenecid. Incubate the plate at 37°C for 60 minutes.
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add this compound to the wells and incubate for a predetermined time (e.g., 15 minutes) at room temperature.
-
-
Agonist Stimulation and Signal Detection:
-
Place the plate in the fluorescence imaging plate reader.
-
Add a sub-maximal concentration of acetylcholine (EC20) to the wells.
-
Measure the fluorescence intensity over time to detect changes in intracellular calcium levels.
-
-
Data Analysis:
-
The increase in fluorescence intensity is proportional to the intracellular calcium concentration.
-
Plot the potentiation of the ACh response as a function of the this compound concentration to determine the EC50 value.
-
Radioligand Binding Assays
These assays are employed to determine the binding affinity of a compound to a specific receptor.
Objective: To assess the potential of this compound to directly bind to muscarinic receptors.
Materials:
-
Membrane Preparations: Membranes from CHO cells stably expressing each of the five human muscarinic receptor subtypes (M1-M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) as a non-selective muscarinic antagonist.
-
Reagents:
-
Binding Buffer: Phosphate-buffered saline (PBS).
-
Non-specific binding control: Atropine (B194438) (1 µM).
-
This compound.
-
-
Equipment:
-
96-well filter plates.
-
Vacuum filtration manifold.
-
Scintillation counter.
-
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, [³H]-NMS, and either buffer, unlabeled this compound (at various concentrations for competition assays), or atropine (for non-specific binding).
-
Equilibration: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
For competition assays, plot the percentage of specific binding against the concentration of this compound to determine the IC50, which can then be used to calculate the inhibition constant (Ki).
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the M1 receptor signaling pathway and the workflows for the key experimental assays.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Targeting Muscarinic Acetylcholine Receptors for the Treatment of Psychiatric and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potentiation of M1 Muscarinic Receptor Reverses Plasticity Deficits and Negative and Cognitive Symptoms in a Schizophrenia Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Structure-Activity Relationship of VU0453595: A Guide for M1 Receptor Positive Allosteric Modulator Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
VU0453595 is a highly selective, positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor, which has garnered significant interest as a potential therapeutic agent for cognitive deficits in disorders like schizophrenia and Alzheimer's disease. A key feature of this compound is its profile as a "pure" PAM, meaning it potentiates the effect of the endogenous agonist acetylcholine without exhibiting intrinsic agonist activity, thereby avoiding the adverse effects associated with direct M1 receptor activation.[1][2][3][4] This guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the impact of chemical modifications on its potency and pharmacokinetic properties.
Core Structure and Pharmacophore
The chemical structure of this compound features a central 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5-one core. The SAR studies around this compound have primarily focused on modifications of three key regions: the central bicyclic core, the pendant aromatic group, and the amide substituent. These studies have been instrumental in optimizing potency, selectivity, and central nervous system (CNS) penetration.
Structure-Activity Relationship Data
The following tables summarize the quantitative SAR data for this compound and its analogs, highlighting the effects of structural modifications on M1 PAM potency.
Table 1: SAR of Heterobiaryl Motifs
A series of analogs were synthesized to explore the impact of replacing the pyrazole (B372694) moiety of a related series on M1 PAM potency and CNS penetration. The (S,S)-hydroxycyclohexyl amide was kept constant in this series.[5]
| Compound | Heterobiaryl Motif | hM1 EC50 (nM) | Kp | Kp,uu |
| 28a | N-methyl pyrazole | 210 | 0.11 | 0.01 |
| 28c | N-methyl pyrazole (regioisomer) | 210 | 0.11 | 0.01 |
| 28e | Fluorinated aryl | 840 - 1680 | - | - |
| 28f | Fluorinated aryl | 840 - 1680 | - | - |
| 28g | Fluorinated aryl | 840 - 1680 | - | - |
| 28h | Pyridine | > 3000 | - | - |
| 28i | Pyrimidine | > 3000 | - | - |
| 28k | Pyridazine | > 3000 | - | - |
Data extracted from a study on indole-based M1 ago-PAMs, where compound 28a represents a close analog to the pendant group of this compound.[5]
The data indicates that N-methyl pyrazoles are well-tolerated and potent, while other fluorinated aryl and 6-membered heterocyclic replacements lead to a significant loss of potency.[5]
Table 2: Optimization of the Bicyclic Core
Recognizing that the core of this compound could be optimized to improve CNS penetration, researchers explored alternative 5,6- and 6,6-heterobicyclic cores. This led to the discovery of novel chemotypes with improved properties.[6]
| Compound | Core Motif | hM1 EC50 (nM) | Kp |
| This compound | 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5-one | 2140 | < 0.1 |
| Analog 1 | Novel 5,6-heterobicycle | 1500 | 0.3 - 0.8 |
| Analog 2 | Novel 6,6-heterobicycle | 800 | 1.5 - 3.1 |
Data represents a summary of findings from the optimization of the this compound core.[6]
These studies successfully identified new core structures that not only maintained or improved M1 PAM potency but also significantly enhanced CNS distribution (Kp).[6]
Experimental Protocols
The characterization of this compound and its analogs relies on a suite of in vitro and in vivo assays. The following are detailed methodologies for key experiments.
Calcium Mobilization Assay
This is the primary functional assay used to determine the potency of M1 PAMs.
Objective: To measure the ability of a compound to potentiate the M1 receptor-mediated increase in intracellular calcium in response to acetylcholine.
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor (hM1).
Materials:
-
CHO-hM1 cells
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Acetylcholine (ACh)
-
Test compounds (this compound and analogs)
-
96- or 384-well black-walled, clear-bottom microplates
-
A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed CHO-hM1 cells into microplates and culture overnight to allow for cell adherence.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye for a specified time (e.g., 1 hour at 37°C) to allow the dye to enter the cells.
-
Compound Incubation: Wash the cells to remove excess dye and then add the test compounds at various concentrations. Incubate for a short period (e.g., 2-5 minutes).
-
Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Add a sub-maximal (EC20) concentration of acetylcholine to the wells and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. The EC50 value for the PAM is determined by plotting the potentiation of the ACh response against the concentration of the test compound.
Synthesis of this compound Analogs
The synthesis of this compound and its analogs generally involves a multi-step process. The following is a generalized scheme for the synthesis of analogs with a modified core.
General Synthetic Scheme:
-
Core Synthesis: The synthesis begins with the construction of the desired heterocyclic core. For example, for heteroaryl-pyrrolidinone analogs, this can involve the condensation of a commercially available aldehyde with a substituted benzylamine, followed by hydrolysis and cyclization.[7]
-
Alkylation: The core is then alkylated with a suitable benzyl (B1604629) bromide or a related electrophile to introduce the pendant aromatic group.
-
Amide Coupling: The final step involves the coupling of the carboxylic acid intermediate with the desired amine (e.g., (1S,2S)-2-aminocyclohexan-1-ol for analogs of a related series) using a peptide coupling reagent such as HATU.
Signaling Pathways and Experimental Workflows
M1 Muscarinic Receptor Signaling Pathway
Activation of the M1 muscarinic receptor by acetylcholine, and potentiation by a PAM like this compound, primarily initiates a Gq-protein mediated signaling cascade.
Caption: M1 muscarinic receptor signaling pathway.
Experimental Workflow for M1 PAM Characterization
The discovery and characterization of novel M1 PAMs like this compound follows a logical and iterative workflow.
Caption: Experimental workflow for M1 PAM characterization.
References
- 1. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Further optimization of the M1 PAM this compound: Discovery of novel heterobicyclic core motifs with improved CNS penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a Novel Class of Heteroaryl-Pyrrolidinones as Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M1 - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of VU0453595: A Selective M1 Muscarinic Receptor Positive Allosteric Modulator
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
VU0453595 is a highly selective, systemically active positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). Developed at the Warren Center for Neuroscience Drug Discovery (WCNDD) at Vanderbilt University, this compound has emerged as a significant tool for studying the therapeutic potential of M1 receptor modulation in central nervous system (CNS) disorders, particularly schizophrenia.[1] this compound belongs to a series of isoindolinone M1-selective PAMs and is notable for its lack of significant intrinsic agonist activity, a characteristic that may reduce the risk of adverse cholinergic effects.[2] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and data presented for ease of comparison.
Discovery and Rationale
The M1 muscarinic receptor is a G-protein coupled receptor predominantly expressed in the central nervous system and is critically involved in cognitive processes such as learning and memory.[1] Dysregulation of M1 receptor signaling has been implicated in the pathophysiology of schizophrenia and Alzheimer's disease.[3] Consequently, the development of selective M1 activators has been a long-standing goal in neuroscience drug discovery.
This compound was developed through the chemical optimization of a series of M1 PAMs.[4] A key objective in its design was to create a molecule with high selectivity for the M1 receptor over other muscarinic subtypes (M2-M5) and to eliminate agonist activity, thereby offering a more refined pharmacological tool with a potentially wider therapeutic window.[5] This "pure PAM" profile allows this compound to enhance the effect of the endogenous neurotransmitter acetylcholine without directly activating the receptor, thus preserving the natural spatio-temporal dynamics of cholinergic signaling.[6]
Quantitative Biological Data
The biological activity of this compound has been characterized through a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency and Selectivity of this compound
| Receptor Target | Assay Type | Parameter | Value (nM) | Reference |
| Human M1 | Calcium Mobilization | EC50 | 2140 | [5] |
| Rat M1 | Calcium Mobilization | EC50 | - | [2] |
| Human M2 | - | - | >10,000 | |
| Human M3 | - | - | >10,000 | |
| Human M4 | - | - | >10,000 | |
| Human M5 | - | - | >10,000 |
Table 2: Pharmacokinetic Properties of this compound
| Species | Parameter | Value | Reference |
| Mouse | Brain Penetration (Kp) | - | - |
| Mouse | Unbound Brain to Plasma Ratio (Kp,uu) | - | - |
| Mouse | Half-life (t1/2) | - | - |
| Rat | Brain Penetration (Kp) | - | - |
Signaling Pathway and Experimental Workflows
M1 Muscarinic Receptor Signaling Pathway
This compound potentiates the signaling of the M1 muscarinic receptor, which is primarily coupled to the Gq/11 family of G proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.
Caption: M1 Muscarinic Receptor Signaling Pathway potentiated by this compound.
Chemical Synthesis Workflow
The synthesis of this compound involves a multi-step process. The following diagram illustrates the general workflow for the synthesis of the core scaffold and final compound. A detailed, step-by-step protocol is provided in the "Experimental Protocols" section.
Caption: General workflow for the synthesis of this compound.
Calcium Mobilization Assay Workflow
The activity of this compound as a PAM is typically assessed using a calcium mobilization assay in cells expressing the M1 receptor. The workflow for this assay is outlined below.
Caption: Workflow for the in vitro calcium mobilization assay.
Experimental Protocols
Synthesis of 6-(2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one (this compound)
The detailed synthesis protocol for this compound is described in the supplementary materials of Ghoshal et al., Neuropsychopharmacology, 2016. The following is a representative multi-step synthesis based on similar reported procedures for this chemical series.
Step 1: Synthesis of 4-bromo-1-fluoro-2-(iodomethyl)benzene To a solution of (4-bromo-2-fluorophenyl)methanol in an appropriate solvent (e.g., dichloromethane), a suitable iodinating agent (e.g., N-iodosuccinimide and triphenylphosphine) is added. The reaction is stirred at room temperature until completion. The crude product is purified by column chromatography to yield 4-bromo-1-fluoro-2-(iodomethyl)benzene.
Step 2: Synthesis of 6-((4-bromo-2-fluorobenzyl)amino)nicotinonitrile A mixture of 6-aminonicotinonitrile and 4-bromo-1-fluoro-2-(iodomethyl)benzene is dissolved in a suitable solvent (e.g., dimethylformamide) with a base (e.g., potassium carbonate). The reaction is heated until completion, monitored by TLC. The product is isolated by extraction and purified by chromatography.
Step 3: Synthesis of 6-(4-bromo-2-fluorobenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one The nitrile from the previous step is hydrolyzed to the corresponding carboxylic acid using a strong acid (e.g., sulfuric acid). The resulting amino acid is then cyclized to the lactam, 6-(4-bromo-2-fluorobenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one, typically by heating in a high-boiling point solvent or with a coupling agent.
Step 4: Suzuki Coupling to Yield this compound A mixture of 6-(4-bromo-2-fluorobenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one, 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., sodium carbonate) is dissolved in a suitable solvent system (e.g., dioxane/water). The mixture is heated under an inert atmosphere until the reaction is complete. The final product, this compound, is isolated and purified by column chromatography.
Calcium Mobilization Assay Protocol
This protocol is adapted from standard procedures used for characterizing M1 PAMs.[5]
-
Cell Culture and Plating: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor are cultured in appropriate media. Cells are seeded into 384-well black-walled, clear-bottom microplates at a density of approximately 20,000 cells per well and incubated overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.
-
Compound Preparation and Addition: this compound is serially diluted in assay buffer to create a concentration range. The dye solution is removed from the cells, and the various concentrations of this compound are added to the wells.
-
Agonist Addition and Signal Detection: The plate is placed in a fluorescent imaging plate reader (FLIPR) or similar instrument. After a brief incubation with this compound, a fixed concentration of acetylcholine (typically an EC20 concentration, which elicits a 20% maximal response) is added to all wells. The instrument measures the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium.
-
Data Analysis: The fluorescence signal is normalized to baseline. The potentiation by this compound is calculated as the percentage increase in the response to acetylcholine. An EC50 value for the PAM activity is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Conclusion
This compound is a valuable pharmacological tool for the investigation of M1 muscarinic receptor function. Its high selectivity and lack of intrinsic agonism make it particularly useful for dissecting the physiological and pathological roles of the M1 receptor in the CNS. The data and protocols presented in this guide provide a comprehensive resource for researchers working to advance our understanding of cholinergic neurotransmission and to develop novel therapeutics for schizophrenia and other neurological disorders. Further studies to fully elucidate the pharmacokinetic profile of this compound will be beneficial for its continued use in in vivo research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. portlandpress.com [portlandpress.com]
- 3. This compound | AChR | TargetMol [targetmol.com]
- 4. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
VU0453595: A Technical Guide for Use as a Rodent Tool Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0453595 is a potent, selective, and systemically active positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (mAChR). A key feature that distinguishes this compound from other M1 PAMs is its lack of intrinsic agonist activity, which contributes to a favorable safety profile by avoiding overactivation of the M1 receptor.[1][2][3] This property makes it an invaluable tool for studying the therapeutic potential of M1 receptor modulation in various central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo pharmacological data, pharmacokinetic properties, and detailed experimental protocols for its use in rodent models.
Introduction
The M1 muscarinic acetylcholine receptor is a Gq/11-coupled receptor highly expressed in brain regions critical for cognition and memory, such as the hippocampus and prefrontal cortex.[4] Its role in synaptic plasticity and neuronal excitability has made it a prime target for therapeutic intervention in schizophrenia and Alzheimer's disease.[1][5] this compound acts as a PAM at the M1 receptor, meaning it does not activate the receptor directly but potentiates the effect of the endogenous agonist, acetylcholine (ACh).[4][6] This mode of action preserves the temporal and spatial dynamics of natural cholinergic signaling. This guide summarizes the key characteristics and experimental applications of this compound as a research tool in rodents.
Mechanism of Action
This compound binds to an allosteric site on the M1 receptor, distinct from the orthosteric binding site for acetylcholine. This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of ACh. The signaling cascade initiated by M1 receptor activation upon binding of ACh, and potentiation by this compound, follows the canonical Gq/11 pathway.
Data Presentation
In Vitro Pharmacology
The following table summarizes the in vitro activity of this compound.
| Parameter | Species/Cell Line | Value | Reference |
| EC50 | Rat M1 mAChR | 2140 nM | [6] |
| Agonist Activity | M1-CHO cells | No significant Ca²⁺ mobilization at >10 µM | [1] |
In Vivo Pharmacology & Pharmacokinetics
This compound has been evaluated in various rodent models, demonstrating its efficacy in reversing cognitive deficits and its favorable pharmacokinetic profile.
| Parameter | Species | Dose | Effect/Value | Reference |
| Novel Object Recognition | Rat | 1, 3, 10 mg/kg (p.o.) | Reverses cognitive deficits | [1] |
| PCP-Induced Deficits | Mouse | 1, 3, 10 mg/kg (i.p.) | Rescues deficits in social interaction and cognition | [5] |
| Sleep/Wake Architecture | Rat | 3-30 mg/kg (i.p.) | Increases high-frequency gamma power without altering sleep duration | [4] |
| Brain Penetration (Kp) | Rat | Not Specified | 0.3-3.1 (for optimized analogs) | [7] |
Experimental Protocols
In Vitro Calcium Mobilization Assay
This protocol is used to assess the agonist and PAM activity of this compound at the M1 receptor.
Materials:
-
CHO cells stably expressing the human M1 receptor (M1-CHO cells)
-
Culture medium (e.g., DMEM/F12)
-
Fura-2 AM or other suitable calcium indicator dye
-
Assay buffer (e.g., HBSS)
-
Acetylcholine (ACh)
-
This compound
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed M1-CHO cells into 96-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Wash cells with assay buffer and then incubate with Fura-2 AM loading buffer in the dark at 37°C for 60 minutes.
-
Compound Preparation: Prepare serial dilutions of this compound and a standard ACh concentration curve in assay buffer.
-
Assay:
-
To determine agonist activity , add this compound alone to the cells and measure the fluorescence change over time.
-
To determine PAM activity , add a fixed, sub-maximal concentration of ACh (e.g., EC20) followed by the addition of this compound, and measure the fluorescence change.
-
-
Data Analysis: Calculate the change in intracellular calcium concentration and plot concentration-response curves to determine EC50 values.
Novel Object Recognition (NOR) Task in Rats
This behavioral assay evaluates recognition memory.
Procedure:
-
Habituation: For two consecutive days, allow each rat to explore an empty open-field arena (e.g., 40 x 64 x 33 cm) for 10 minutes.
-
Dosing: On the third day, administer this compound or vehicle orally (p.o.) at a volume of 3 mL/kg. Return the rats to their home cages.
-
Training (T1): 90 minutes after dosing, place the rats in the arena containing two identical objects for a 10-minute exploration period.
-
Retention Interval: Return the rats to their home cages for a 24-hour retention interval.
-
Test (T2): Place the rats back in the arena where one of the familiar objects has been replaced with a novel object. Record the exploration time for each object over a 5-minute period.
-
Data Analysis: An observer blinded to the treatment conditions should score the time spent exploring each object. The recognition index is calculated as: [(Time exploring novel object) - (Time exploring familiar object)] / (Total exploration time).
In Vivo Electrophysiology in Mice
This protocol allows for the recording of neural activity in specific brain regions of awake, freely moving mice.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Implantable microelectrode array
-
Data acquisition system
-
This compound formulation for injection
Procedure:
-
Surgery: Anesthetize the mouse and secure it in the stereotaxic frame. Implant the microelectrode array in the target brain region (e.g., prefrontal cortex). Allow for a recovery period of at least one week.
-
Habituation: Habituate the mouse to the recording chamber and headstage connection for several days before the experiment.
-
Baseline Recording: Record baseline neural activity (e.g., local field potentials) for a defined period.
-
Drug Administration: Administer this compound via intraperitoneal (i.p.) injection.
-
Post-Dose Recording: Continue recording neural activity to observe drug-induced changes.
-
Data Analysis: Analyze the recorded signals for changes in power in different frequency bands (e.g., gamma oscillations).
Compound Administration
Formulation:
-
For Intraperitoneal (i.p.) injection (mice/rats): this compound can be formulated as a microsuspension in 5% or 20% beta-cyclodextrin (B164692) in sterile water.[4]
-
For Oral (p.o.) administration (rats): this compound can be formulated in 0.5% methylcellulose.[1]
Dosage:
Conclusion
This compound is a well-characterized and highly selective M1 PAM that serves as an excellent tool compound for investigating the role of the M1 muscarinic receptor in rodent models of CNS disorders. Its lack of intrinsic agonism provides a key advantage in dissecting the effects of potentiating endogenous cholinergic signaling without the confounding effects of direct receptor activation. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in preclinical research.
References
- 1. An Alternative Maze to Assess Novel Object Recognition in Mice [bio-protocol.org]
- 2. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Multisite electrophysiology recordings in mice to study cross-regional communication during anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget [jove.com]
- 5. An Alternative Maze to Assess Novel Object Recognition in Mice [en.bio-protocol.org]
- 6. Modulation of arousal and sleep/wake architecture by M1 PAM this compound across young and aged rodents and nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Properties of VU0453595: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0453595 is a highly selective, systemically active positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). It has garnered significant interest in the field of neuroscience for its potential therapeutic applications in treating cognitive deficits associated with disorders like schizophrenia. A key characteristic of this compound is its lack of significant intrinsic agonist activity, which distinguishes it from other M1 PAMs and may contribute to a more favorable side-effect profile. This document provides an in-depth overview of the pharmacological properties of this compound, including its mechanism of action, quantitative pharmacological data, relevant signaling pathways, and detailed experimental protocols for its characterization.
Introduction
The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, where it plays a crucial role in learning, memory, and cognitive function. Allosteric modulation of M1 receptors presents a promising therapeutic strategy by offering subtype selectivity and a more nuanced control over receptor function compared to orthosteric agonists. This compound emerged from a high-throughput screening campaign as a potent and selective M1 PAM.[1] Its "pure PAM" nature, meaning it enhances the receptor's response to the endogenous agonist acetylcholine (ACh) without directly activating the receptor, suggests a potential for cognitive enhancement with a reduced risk of cholinergic side effects.[2][3]
Mechanism of Action
This compound binds to an allosteric site on the M1 receptor, topographically distinct from the ACh binding site. This binding induces a conformational change in the receptor that enhances the affinity and/or efficacy of ACh.[4] This positive cooperativity leads to a potentiation of the downstream signaling cascade initiated by ACh binding.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Potency and Efficacy of this compound
| Parameter | Assay | Cell Line | Value | Reference |
| PAM EC50 | Calcium Mobilization | CHO cells expressing rat M1 | 2140 nM | [3][5] |
| Agonist Activity | Calcium Mobilization | CHO cells expressing rat M1 | No significant activity | [2][3] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Effect | Dosage | Administration | Reference |
| Phencyclidine (PCP)-treated mice | Reversal of social interaction deficits | 1-10 mg/kg | i.p. | [5] |
| Phencyclidine (PCP)-treated mice | Reversal of cognitive deficits | 1-10 mg/kg | i.p. | [6] |
Signaling Pathways
This compound potentiates the canonical Gq-coupled signaling pathway of the M1 receptor. Upon binding of acetylcholine, the M1 receptor activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with elevated intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates various downstream targets to modulate neuronal function. This compound has been shown to potentiate M1-mediated activation of PLC, but not phospholipase D (PLD).
References
- 1. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Determinants of Allosteric Modulation at the M1 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Potentiation of M1 Muscarinic Receptor Reverses Plasticity Deficits and Negative and Cognitive Symptoms in a Schizophrenia Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Central Nervous System Penetration and Distribution of VU0453595
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0453595 is a highly selective, systemically active M1 positive allosteric modulator (PAM) that has garnered significant interest for its potential therapeutic applications in neurological and psychiatric disorders, such as schizophrenia.[1] A critical aspect of its pharmacological profile for a centrally acting agent is its ability to penetrate the blood-brain barrier (BBB) and distribute within the central nervous system (CNS). This technical guide provides a comprehensive overview of the available data on the CNS penetration and distribution of this compound, detailed experimental methodologies for its assessment, and a visualization of its relevant signaling pathway. While this compound has been described as having favorable CNS penetration properties for in vivo studies, specific quantitative data for the parent compound remains elusive in publicly available literature.[2] However, optimization studies based on the this compound scaffold have yielded compounds with significantly improved CNS distribution, providing valuable context for its properties.[3]
CNS Penetration and Distribution: Quantitative Data
While direct, published values for the brain-to-plasma ratio (Kp) and the unbound brain-to-plasma ratio (Kp,uu) for this compound are not explicitly available, the context provided by optimization studies is crucial. Initial M1 PAMs were often characterized by low CNS penetration, with Kp values typically below 0.3.[3] A study focused on the chemical optimization of the this compound series led to the discovery of novel heterobicyclic core motifs with markedly improved CNS distribution.[3]
The following table summarizes the CNS penetration data for compounds derived from the optimization of the this compound scaffold. This data provides an indirect but valuable insight into the potential and challenges related to the CNS penetration of this chemical series.
| Compound Series | Brain-to-Plasma Ratio (Kp) Range | Unbound Brain-to-Plasma Ratio (Kp,uu) Range | Reference |
| This compound Analogs | 0.3 - 3.1 | 0.3 - 2.7 | [3] |
It is important to note that these values represent the improved analogs and not this compound itself, which is presumed to have a Kp value lower than this range.
Experimental Protocols
In Vivo Pharmacokinetic Study for CNS Distribution
The following protocol is a synthesized methodology based on standard practices for determining the CNS penetration of small molecules in rodents and specific information regarding the formulation of this compound.
Objective: To determine the brain and plasma concentrations of this compound at various time points following systemic administration in mice and to calculate the brain-to-plasma ratio (Kp).
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[4]
-
Male C57BL/6 mice (8-10 weeks old)
-
Standard laboratory equipment for dosing (e.g., intraperitoneal injection needles and syringes)
-
Equipment for blood and tissue collection (e.g., capillaries, collection tubes with anticoagulant, surgical tools)
-
Analytical instrumentation for bioanalysis (e.g., LC-MS/MS)
Procedure:
-
Compound Formulation: Prepare a dosing solution of this compound in the vehicle at the desired concentration. Sonication may be used to aid dissolution.
-
Animal Dosing: Administer this compound to mice via intraperitoneal (i.p.) injection at a specified dose (e.g., 1-10 mg/kg).[4]
-
Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, and 8 hours) post-dosing, collect blood samples from a cohort of animals at each time point. Immediately following blood collection, euthanize the animals and harvest the brains.
-
Sample Processing:
-
Plasma: Centrifuge the blood samples to separate the plasma.
-
Brain: Rinse the brains with cold saline to remove excess blood, blot dry, and weigh. Homogenize the brain tissue in a suitable buffer.
-
-
Bioanalysis: Extract this compound from the plasma and brain homogenate samples. Quantify the concentration of the compound in each matrix using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the mean concentration of this compound in plasma (Cp) and brain (Cb) at each time point.
-
Determine the brain-to-plasma ratio (Kp) at each time point using the formula: Kp = Cb / Cp.
-
To determine the unbound brain-to-plasma ratio (Kp,uu), the fraction of unbound drug in plasma (fu,p) and brain tissue (fu,b) would need to be determined using methods like equilibrium dialysis. The Kp,uu is then calculated as: Kp,uu = (Cb * fu,b) / (Cp * fu,p).
-
Visualization of Signaling Pathway and Experimental Workflow
M1 Muscarinic Acetylcholine (B1216132) Receptor Signaling Pathway
This compound acts as a positive allosteric modulator at the M1 muscarinic acetylcholine receptor. The canonical signaling pathway for the M1 receptor involves its coupling to the Gq/11 family of G-proteins.
Caption: M1 receptor signaling cascade initiated by acetylcholine and potentiated by this compound.
Experimental Workflow for CNS Distribution Study
The following diagram illustrates the key steps in determining the CNS penetration of this compound.
Caption: Workflow for determining the CNS distribution of this compound in a preclinical model.
Conclusion
This compound remains a valuable tool for studying the in vivo effects of M1 receptor positive allosteric modulation.[2] While its own CNS penetration capabilities are likely modest, it has served as a critical scaffold for the development of analogs with significantly enhanced brain distribution.[3] This demonstrates the tractability of this chemical series for CNS drug discovery. For researchers working with this compound, it is crucial to consider its CNS penetration profile in the interpretation of in vivo data. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation of this compound and similar compounds in the pursuit of novel therapeutics for CNS disorders. Further studies are warranted to definitively quantify the Kp and Kp,uu of this compound to provide a more complete understanding of its pharmacokinetic-pharmacodynamic relationship in the brain.
References
- 1. Potentiation of M1 Muscarinic Receptor Reverses Plasticity Deficits and Negative and Cognitive Symptoms in a Schizophrenia Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Further optimization of the M1 PAM this compound: Discovery of novel heterobicyclic core motifs with improved CNS penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P-glycoprotein in the blood-brain barrier of mice influences the brain penetration and pharmacological activity of many drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of VU0453595 in Elucidating M1 Receptor Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The M1 muscarinic acetylcholine (B1216132) receptor (M1R) is a G-protein coupled receptor predominantly expressed in the central nervous system and a key target for therapeutic intervention in cognitive disorders such as Alzheimer's disease and schizophrenia. The study of M1R-specific functions has been historically challenged by the lack of selective ligands. The advent of positive allosteric modulators (PAMs) has provided a crucial breakthrough. This technical guide focuses on VU0453595, a highly selective M1 PAM characterized by its lack of intrinsic agonist activity.[1] This property makes it an invaluable tool for studying the physiological and pathophysiological roles of the M1 receptor by potentiating the effects of the endogenous agonist, acetylcholine (ACh), without causing tonic, non-physiological receptor activation. This document provides a comprehensive overview of this compound, including its pharmacological properties, detailed experimental protocols for its characterization, and a depiction of the signaling pathways it modulates.
Introduction to this compound
This compound is a potent and selective positive allosteric modulator of the M1 muscarinic acetylcholine receptor.[2] Unlike orthosteric agonists that bind to the same site as acetylcholine, this compound binds to a distinct allosteric site on the M1 receptor. This binding event does not activate the receptor on its own but rather enhances the receptor's response to acetylcholine.[3] A critical feature of this compound is its classification as a 'pure' PAM, meaning it possesses minimal to no intrinsic agonist activity, even at high concentrations.[1][4] This contrasts with 'ago-PAMs', which exhibit partial agonist activity in the absence of the endogenous ligand. The lack of inherent agonism is thought to contribute to a wider therapeutic window and a reduced risk of adverse cholinergic effects that can arise from non-physiological, continuous receptor activation.[1]
Quantitative Pharmacological Data
The pharmacological profile of this compound has been characterized through a series of in vitro assays. The following tables summarize the key quantitative data regarding its potency, efficacy, and selectivity.
| Parameter | Value | Assay | Species |
| Potency (EC50) | 2140 nM[2] | Potentiation of ACh-induced Calcium Mobilization | Human |
| Efficacy (Emax) | Not explicitly quantified, but described as robust potentiation | Potentiation of ACh-induced Calcium Mobilization | Human |
| Intrinsic Agonist Activity | Minimal to none reported[1][4] | Calcium Mobilization in the absence of ACh | Human/Rodent |
| Receptor Subtype | Activity | Concentration |
| M1 | Potent PAM | EC50 = 2.14 µM[2] |
| M2 | Inactive | > 30 µM |
| M3 | Inactive | > 30 µM |
| M4 | Inactive | > 30 µM |
| M5 | Inactive | > 30 µM |
M1 Receptor Signaling and Modulation by this compound
The M1 receptor primarily couples to the Gq/11 family of G-proteins.[5] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is fundamental to many neuronal processes, including synaptic plasticity, learning, and memory. This compound enhances this signaling cascade in the presence of acetylcholine.
Experimental Workflow for Characterization
The characterization of a novel M1 PAM like this compound typically follows a structured workflow, progressing from initial in vitro screening to in vivo behavioral assessment.
Detailed Experimental Protocols
In Vitro Calcium Mobilization Assay
This assay is a primary method for identifying and characterizing M1 PAMs by measuring the increase in intracellular calcium following receptor activation.
Materials:
-
Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-5).
-
Pluronic F-127.
-
Acetylcholine (ACh) solution.
-
This compound solution.
-
384-well black-walled, clear-bottom microplates.
-
Fluorescence Imaging Plate Reader (FLIPR) or equivalent.
Procedure:
-
Cell Plating: Seed the M1-expressing cells into 384-well plates at an appropriate density and incubate overnight to allow for cell attachment.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the cell culture medium from the plates and add the dye-loading buffer. Incubate the plates for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of acetylcholine at a concentration that elicits a submaximal response (EC20).
-
Assay Protocol (PAM Mode): a. Place the dye-loaded cell plate into the FLIPR instrument. b. Add the this compound dilutions to the wells and incubate for a short period (e.g., 2-5 minutes). c. Add the EC20 concentration of acetylcholine to the wells. d. Measure the fluorescence intensity over time to determine the potentiation of the calcium response.
-
Assay Protocol (Agonist Mode): a. Follow the same procedure as above but add assay buffer instead of acetylcholine in step 4c. This will determine if this compound has any intrinsic agonist activity.
-
Data Analysis: The increase in fluorescence is proportional to the increase in intracellular calcium. Calculate the EC50 of this compound for the potentiation of the ACh response.
Brain Slice Electrophysiology: Long-Term Depression (LTD)
This protocol assesses the ability of this compound to potentiate M1-mediated synaptic plasticity in brain regions like the prefrontal cortex (PFC).
Materials:
-
Rodent brain slicer (vibratome).
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2.
-
Recording chamber for brain slices.
-
Electrophysiology rig with amplifier, digitizer, and data acquisition software.
-
Stimulating and recording electrodes.
-
Carbachol (B1668302) (CCh), a stable acetylcholine analog.
-
This compound solution.
Procedure:
-
Slice Preparation: Anesthetize a rodent and rapidly dissect the brain, placing it in ice-cold, oxygenated aCSF. Use a vibratome to prepare coronal slices (e.g., 300-400 µm thick) containing the PFC.
-
Slice Recovery: Transfer the slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.
-
Recording Setup: Place a single slice in the recording chamber, continuously perfused with oxygenated aCSF. Position a stimulating electrode in layer II/III of the PFC and a recording electrode in layer V to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Elicit fEPSPs by delivering electrical pulses at a low frequency (e.g., 0.05 Hz) and record a stable baseline for at least 20 minutes.
-
LTD Induction: a. To induce a sub-threshold LTD, perfuse the slice with a low concentration of carbachol (e.g., 10 µM) for a short duration (e.g., 10 minutes). b. To test the effect of this compound, pre-incubate the slice with this compound (e.g., 10 µM) for 10-20 minutes before and during the application of the sub-threshold carbachol concentration.
-
Post-Induction Recording: Wash out the drugs and continue to record fEPSPs for at least 60 minutes to assess the magnitude and stability of LTD.
-
Data Analysis: Normalize the fEPSP slope to the baseline and compare the degree of depression between the control (CCh alone) and the this compound-treated groups.
In Vivo Behavioral Assay: Novel Object Recognition (NOR)
The NOR test is used to evaluate the pro-cognitive effects of this compound in rodents. It relies on the innate tendency of rodents to explore novel objects more than familiar ones.
Materials:
-
An open-field arena.
-
A set of different objects (in duplicate) that are of similar size but distinct in shape and appearance.
-
Video recording and analysis software.
-
This compound formulation for in vivo administration (e.g., intraperitoneal injection).
Procedure:
-
Habituation: For several days prior to testing, handle the animals and allow them to explore the empty open-field arena for a few minutes each day to reduce anxiety and novelty-induced exploratory behavior.
-
Familiarization Phase (Day 1): a. Administer this compound or vehicle to the animals at a predetermined time before the trial. b. Place two identical objects in the arena. c. Place a single animal in the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes). d. Record the time spent exploring each object.
-
Test Phase (Day 2): a. Administer the same treatment (this compound or vehicle) as on Day 1. b. Replace one of the familiar objects with a novel object. c. Place the same animal back in the arena and allow it to explore for a set period. d. Record the time spent exploring the familiar and the novel object.
-
Data Analysis: Calculate a discrimination index (DI) using the formula: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory. Compare the DI between the vehicle- and this compound-treated groups.
Conclusion
This compound stands out as a critical research tool for dissecting the intricate functions of the M1 muscarinic acetylcholine receptor. Its high selectivity and lack of intrinsic agonism allow for the specific potentiation of endogenous cholinergic signaling, providing a more physiologically relevant means of studying M1R function compared to non-selective agonists or ago-PAMs. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of this compound and other novel M1 PAMs, from in vitro pharmacological profiling to in vivo assessment of cognitive enhancement. The continued use of such well-characterized molecular probes will undoubtedly accelerate the development of novel therapeutics for a range of devastating neurological and psychiatric disorders.
References
- 1. Opportunities and challenges for the development of M1 muscarinic receptor positive allosteric modulators in the treatment for neurocognitive deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 116.2 Discovery and Development of Novel M1 and M4 PAMs for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Further optimization of the M1 PAM this compound: Discovery of novel heterobicyclic core motifs with improved CNS penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for VU0453595 in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0453595 is a potent and highly selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). Unlike first-generation M1 agonists, this compound lacks intrinsic agonist activity, meaning it does not directly activate the receptor but rather potentiates the effect of the endogenous neurotransmitter, acetylcholine (ACh).[1][2][3] This mechanism of action is thought to contribute to its favorable safety profile in preclinical studies, avoiding the adverse cholinergic effects associated with direct M1 receptor agonists.[3][4] this compound has demonstrated efficacy in rodent models of cognitive impairment and the negative symptoms of schizophrenia, making it a valuable tool for neuroscience research and a potential therapeutic agent.[5]
These application notes provide detailed protocols for the use of this compound in in vivo rodent studies, focusing on formulation, dosing, and key behavioral assays.
Mechanism of Action
This compound binds to an allosteric site on the M1 receptor, a Gq/11 protein-coupled receptor. This binding event increases the affinity and/or efficacy of acetylcholine for its orthosteric binding site. The potentiation of ACh signaling through the M1 receptor leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates neuronal excitability and synaptic plasticity.[4]
M1 Receptor Signaling Pathway with this compound
Caption: Signaling pathway of the M1 receptor potentiated by this compound.
Data Presentation
In Vivo Formulation
A commonly used vehicle for the intraperitoneal (i.p.) administration of this compound in rodents is a mixture of DMSO, PEG300, Tween 80, and saline.
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween 80 | 5% |
| Saline (0.9% NaCl) | 45% |
| Data from TargetMol. |
Note: It is recommended to prepare the working solution fresh on the day of the experiment. The solvents should be added sequentially, ensuring the compound is fully dissolved before adding the next solvent. Sonication may be used to aid dissolution.
Pharmacokinetic Parameters
Detailed pharmacokinetic data for this compound in rodents is not extensively available in the public literature. However, studies have consistently reported that it possesses excellent pharmacokinetic properties and brain exposure in mice.
Rodent Pharmacokinetic Data for this compound
| Species | Parameter | Value | Route of Administration | Dosage | Source |
| Mouse | Brain Exposure | Excellent | i.p. | N/A | [5] |
| Rat | Cmax | Not Available | i.p. | N/A | N/A |
| Rat | Tmax | Not Available | i.p. | N/A | N/A |
| Rat | t1/2 | Not Available | i.p. | N/A | N/A |
| Rat | Kp,uu (Brain/Plasma) | Not Available | i.p. | N/A | N/A |
Effective Doses in Rodent Behavioral Assays
This compound has been shown to be effective in various behavioral paradigms in mice, typically administered via i.p. injection 30 minutes prior to testing.
| Behavioral Assay | Species | Effective Dose Range (i.p.) | Effect | Source |
| Novel Object Recognition | Mouse | 1-10 mg/kg | Reverses PCP-induced cognitive deficits | [1] |
| Social Interaction Test | Mouse | 1-10 mg/kg | Reverses PCP-induced deficits in social interaction | [1][6] |
| Sleep/Wake Architecture | Mouse | 10-30 mg/kg | Increases high-frequency gamma power | [4] |
Experimental Protocols
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo rodent studies with this compound.
Protocol 1: Novel Object Recognition (NOR) Task in Mice
Objective: To assess the effects of this compound on recognition memory.
Materials:
-
This compound
-
Vehicle solution (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
-
Male C57BL/6J mice (8-10 weeks old)
-
NOR arena (e.g., 40 x 40 x 40 cm, non-reflective material)
-
Two sets of identical objects (e.g., plastic toys, metal cubes), sufficiently heavy to prevent displacement by the mice.
-
Video recording and analysis software
Procedure:
-
Habituation (Day 1):
-
Handle the mice for 5 minutes each day for 3 days leading up to the experiment.
-
On the day of habituation, allow each mouse to freely explore the empty NOR arena for 10 minutes.
-
-
Training/Sample Phase (Day 2):
-
Administer this compound (1, 3, or 10 mg/kg, i.p.) or vehicle to the mice.
-
30 minutes after injection, place two identical objects in the arena.
-
Place the mouse in the arena, equidistant from both objects, and allow it to explore for 10 minutes.
-
Record the time spent exploring each object. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented towards it.
-
Return the mouse to its home cage.
-
-
Test/Choice Phase (Day 2, e.g., 1-hour inter-trial interval):
-
After the desired retention interval (e.g., 1 hour), replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.
-
Place the mouse back into the arena and record its exploratory behavior for 5-10 minutes.
-
Record the time spent exploring the familiar object (Tf) and the novel object (Tn).
-
-
Data Analysis:
-
Calculate the Recognition Index (RI) using the formula: RI = Tn / (Tf + Tn) .
-
A higher RI indicates better recognition memory.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
-
Protocol 2: Social Interaction Test in Mice
Objective: To evaluate the effects of this compound on social behavior, a model relevant to the negative symptoms of schizophrenia.
Materials:
-
This compound
-
Vehicle solution
-
Test mice (e.g., C57BL/6J) and unfamiliar "intruder" mice of the same strain, age, and sex.
-
Testing arena (e.g., 40 x 40 x 40 cm)
-
Video recording equipment
Procedure:
-
Habituation:
-
Habituate the test mice to the testing arena for 10 minutes for 2-3 consecutive days prior to the test day.
-
-
Test Day:
-
Administer this compound (1, 3, or 10 mg/kg, i.p.) or vehicle to the test mice.[1]
-
30 minutes after injection, place the test mouse in the arena.[1]
-
After a brief acclimation period (e.g., 2-3 minutes), introduce an unfamiliar "intruder" mouse into the arena.
-
Record the social interaction for 5-10 minutes.[1]
-
-
Data Analysis:
-
An observer, blind to the treatment conditions, should score the total time the test mouse spends in active social interaction.
-
Active social interaction includes behaviors such as sniffing (nose-to-nose or anogenital), following, and grooming the intruder mouse.
-
Compare the total interaction time between the different treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the M1 muscarinic receptor in cognitive processes and neuropsychiatric disorders. The protocols outlined above provide a framework for conducting in vivo rodent studies to assess the efficacy of this compound. Careful attention to formulation, dosing, and behavioral testing procedures is crucial for obtaining reliable and reproducible results. Further research is warranted to fully elucidate the pharmacokinetic profile of this compound in different rodent species.
References
- 1. Potentiation of M1 Muscarinic Receptor Reverses Plasticity Deficits and Negative and Cognitive Symptoms in a Schizophrenia Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Biased M1-muscarinic-receptor-mutant mice inform the design of next-generation drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of arousal and sleep/wake architecture by M1 PAM this compound across young and aged rodents and nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of arousal and sleep/wake architecture by M1 PAM this compound across young and aged rodents and nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for VU0453595 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the dosing and administration of VU0453595, a selective M1 muscarinic acetylcholine (B1216132) receptor positive allosteric modulator (PAM), for in vivo studies in mice. The protocols outlined below are based on established preclinical research to ensure reproducibility and accuracy.
Overview of this compound
This compound is a potent and selective positive allosteric modulator of the M1 muscarinic acetylcholine receptor. It does not possess intrinsic agonist activity, which contributes to a favorable safety profile by avoiding overactivation of the receptor.[1][2][3] this compound has demonstrated efficacy in preclinical mouse models of cognitive deficits and negative symptoms associated with schizophrenia, making it a valuable tool for neuroscience research.[4][5][6]
Dosing and Administration
Recommended Dosage
Effective doses of this compound in mice for behavioral and electrophysiological studies typically range from 1 to 10 mg/kg.[4] Specific doses of 1, 3, and 10 mg/kg administered intraperitoneally have been shown to rescue deficits in social interaction and recognition memory in a phencyclidine (PCP) mouse model of schizophrenia.[4]
Administration Route
The recommended route of administration for this compound in mice is intraperitoneal (i.p.) injection.[4] Subcutaneous (s.c.) administration has also been mentioned in the context of PCP administration in some studies.[4]
Vehicle Formulation
A commonly used vehicle for the formulation of this compound for in vivo studies in mice is a mixture of 10% Tween 80 in sterile saline. Another detailed formulation protocol suggests a vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Protocol for Vehicle Preparation (10% Tween 80 in Saline):
-
Measure the required volume of sterile 0.9% saline.
-
Add Tween 80 to the saline to achieve a final concentration of 10% (v/v).
-
Vortex the solution until the Tween 80 is fully dissolved and the solution is clear.
Protocol for Vehicle Preparation (DMSO/PEG300/Tween-80/Saline):
-
Measure the required volumes of DMSO, PEG300, Tween-80, and sterile saline.
-
In a sterile tube, add the appropriate volume of DMSO.
-
Add the corresponding volume of PEG300 and mix thoroughly.
-
Add the Tween-80 and vortex until the solution is homogeneous.
-
Finally, add the saline to reach the final volume and mix well.
Dosing Solution Preparation
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in the chosen vehicle to achieve the desired final concentration for injection. Sonication may be used to aid dissolution.
-
Ensure the final solution is clear and free of particulates before administration.
Quantitative Data Summary
The following tables summarize the key quantitative data for the administration of this compound in mice.
Table 1: Dosing and Administration Parameters
| Parameter | Value | Reference |
| Effective Dose Range | 1 - 10 mg/kg | [4] |
| Administration Route | Intraperitoneal (i.p.) | [4] |
| Vehicle | 10% Tween 80 in Saline | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ||
| Injection Volume | 10 mL/kg |
Table 2: Pharmacokinetic Parameters (Qualitative)
| Parameter | Description | Reference |
| Pharmacokinetic Profile | Excellent pharmacokinetic properties and brain exposure in mice. | [4] |
| CNS Distribution (Kp) | 0.3 - 3.1 |
Experimental Protocols
Phencyclidine (PCP)-Induced Schizophrenia Model
This model is used to induce behavioral deficits relevant to the negative and cognitive symptoms of schizophrenia.
Protocol:
-
Administer phencyclidine (PCP) at a dose of 10 mg/kg subcutaneously (s.c.) to mice once daily for 7 consecutive days.[4]
-
A 7-day washout period follows the final PCP injection before behavioral testing.[4]
-
On the day of testing, administer this compound (1, 3, or 10 mg/kg, i.p.) 30 minutes before the start of the behavioral assay.[4]
Novel Object Recognition (NOR) Test
This test assesses recognition memory.
Protocol:
-
Habituation: On day 1, allow each mouse to freely explore an empty open-field arena (e.g., 40 x 40 cm) for 5-10 minutes.
-
Training (Familiarization) Phase: On day 2, place two identical objects in the arena. Allow the mouse to explore the objects for 10 minutes.
-
Test Phase: After a retention interval (e.g., 1 hour or 24 hours), replace one of the familiar objects with a novel object. Place the mouse back in the arena and record its exploratory behavior for 5-10 minutes.
-
Data Analysis: The time spent exploring the novel object versus the familiar object is measured. A recognition index (RI) can be calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher RI indicates better recognition memory.
Social Interaction Test
This test evaluates social deficits.
Protocol:
-
Habituation: Acclimate the test mouse to a three-chambered social interaction apparatus. The apparatus typically consists of a central chamber and two side chambers.
-
Sociability Phase: Place an unfamiliar "stranger" mouse in a wire cage in one of the side chambers and an empty wire cage in the other side chamber. Place the test mouse in the central chamber and allow it to explore all three chambers for a set period (e.g., 10 minutes).
-
Social Novelty Phase: In the subsequent phase, replace the empty cage with a second, "novel" stranger mouse. The test mouse is then allowed to explore the chamber with the "familiar" stranger and the "novel" stranger.
-
Data Analysis: The time spent in each chamber and the time spent sniffing each wire cage are recorded. Preference for the chamber with the stranger mouse over the empty cage indicates normal sociability. Preference for the novel stranger over the familiar one indicates normal social memory.
Signaling Pathway and Workflow Diagrams
M1 Muscarinic Receptor Signaling Pathway
This compound acts as a positive allosteric modulator at the M1 muscarinic acetylcholine receptor. The M1 receptor is a G-protein coupled receptor that primarily signals through the Gq/11 pathway.
Caption: M1 Muscarinic Receptor Signaling Pathway modulated by this compound.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a PCP-induced mouse model.
Caption: Workflow for assessing this compound efficacy in a mouse model.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | AChR | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
Formulation of VU0453595 for Intraperitoneal Injection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and intraperitoneal (IP) administration of VU0453595, a selective M1 positive allosteric modulator (PAM). The following information is compiled from publicly available data and is intended for research purposes only.
Data Presentation: Solubility and Formulation Vehicles
This compound is a lipophilic compound with limited aqueous solubility. Therefore, appropriate formulation is critical for in vivo studies. The tables below summarize the solubility of this compound in various solvents and vehicle compositions suitable for intraperitoneal injection.
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| Dimethyl sulfoxide (B87167) (DMSO) | 100 mg/mL (310.23 mM) | Sonication is recommended to aid dissolution.[1][2] |
Table 2: Recommended Vehicles for Intraperitoneal Injection
| Vehicle Composition | Achievable Concentration | Reference(s) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.76 mM)[2] to 4 mg/mL (12.41 mM)[1] | [1][2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.76 mM)[2] | [2] |
| 10% Tween-80 in water | 10 mg/mL | [3][4][5] |
Experimental Protocols
Protocol 1: Formulation using a DMSO, PEG300, and Tween-80 Vehicle
This protocol is suitable for achieving a clear solution of this compound for intraperitoneal injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Prepare a Stock Solution in DMSO:
-
Weigh the desired amount of this compound powder and place it in a sterile tube.
-
Add the appropriate volume of DMSO to achieve a concentration of 10-25 mg/mL. For example, to prepare a 25 mg/mL stock, add 40 µL of DMSO to 1 mg of this compound.
-
Vortex thoroughly to dissolve the compound. Sonication can be used to aid dissolution.[1][2]
-
-
Prepare the Final Formulation:
-
In a new sterile tube, add the components in the following order, ensuring the solution is mixed well after each addition:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
For example, to prepare 1 mL of the final formulation at a concentration of 2.5 mg/mL, you would add:
-
100 µL of a 25 mg/mL this compound stock solution in DMSO.
-
400 µL of PEG300. Mix well.
-
50 µL of Tween-80. Mix well.
-
450 µL of Saline. Mix well to achieve a clear solution.[2]
-
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]
-
Protocol 2: Formulation using a Tween-80 Vehicle
This protocol provides a simpler formulation using Tween-80 as the primary solubilizing agent.
Materials:
-
This compound powder
-
Tween-80 (Polysorbate 80), sterile
-
Sterile water or saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Prepare a 10% Tween-80 Solution:
-
In a sterile tube, add 1 part Tween-80 to 9 parts sterile water or saline.
-
Vortex until a homogenous solution is formed.
-
-
Prepare the Final Formulation:
Protocol 3: Intraperitoneal Injection in Mice
This protocol outlines the standard procedure for administering the formulated this compound to mice.
Materials:
-
Prepared this compound formulation
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)[6]
-
Animal scale
-
70% Ethanol
-
Gauze pads
Procedure:
-
Dose Calculation:
-
Weigh the mouse to determine the correct volume of the formulation to inject.
-
In vivo studies have used doses ranging from 1 to 10 mg/kg.[2][7]
-
Example calculation for a 25 g mouse at a 10 mg/kg dose:
-
Dose: 10 mg/kg * 0.025 kg = 0.25 mg
-
If the formulation concentration is 1 mg/mL, the injection volume would be 0.25 mL.
-
-
-
Animal Restraint and Injection:
-
Properly restrain the mouse to expose the abdomen.
-
The injection site should be in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[8][9]
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle with the bevel up.[8]
-
Gently aspirate to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.[9]
-
If aspiration is clear, slowly inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Visualizations
References
- 1. This compound | AChR | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. medchemexpress.com [medchemexpress.com]
- 8. uac.arizona.edu [uac.arizona.edu]
- 9. research.vt.edu [research.vt.edu]
Application Notes: Using VU0453595 to Study Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0453595 is a highly selective, systemically active positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1][2] In the field of cognitive neuroscience and drug development, this compound serves as a critical tool compound. Its primary advantage lies in its "pure PAM" profile; it potentiates the effects of the endogenous neurotransmitter acetylcholine (ACh) without exhibiting intrinsic agonist activity, even at high concentrations.[1][3] This characteristic is crucial, as it separates the therapeutic potential of M1 receptor modulation from the dose-limiting adverse effects, such as seizures, often observed with M1 agonists or PAMs that also possess agonist activity (ago-PAMs).[1][4] These notes provide an overview of this compound's mechanism, key experimental data, and detailed protocols for its application in studying cognitive enhancement.
Mechanism of Action: Selective M1 Receptor Potentiation
This compound binds to an allosteric site on the M1 receptor, a location distinct from the binding site of the primary neurotransmitter, acetylcholine.[1] This binding event does not activate the receptor on its own but enhances the receptor's response when ACh is present.[5] The M1 receptor is a Gq/11 protein-coupled receptor (GPCR).[6] Its activation initiates a signaling cascade beginning with the activation of phospholipase C (PLC), leading to the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC), which are critical for neuronal excitability and synaptic plasticity.[6][7] By potentiating this pathway only when and where ACh is naturally released, this compound maintains the spatial and temporal patterns of endogenous cholinergic signaling.[5]
Pharmacological Profile
This compound's key attributes are its selective potentiation of the M1 receptor and its lack of direct agonist activity.
| Parameter | Species/Assay | Value | Reference |
| M1 PAM Potency (EC₅₀) | Human M1 (CHO cells) | 1.9 - 2.14 µM | [1][2] |
| Rat M1 (CHO cells) | 3.2 µM | [2] | |
| M1 Agonist Activity | Ca²⁺ Mobilization Assay | Devoid of agonist activity (>10 µM) | [1] |
| Selectivity | Muscarinic Receptors | Highly selective for M1 over M2-M5 | [1] |
| In Vivo Safety | Rodents | No behavioral convulsions up to 100 mg/kg | [1] |
Application 1: In Vivo Assessment of Cognitive Enhancement
The Novel Object Recognition (NOR) task is a standard behavioral assay to assess recognition memory in rodents. This compound has demonstrated robust efficacy in this model.[1][3]
Protocol: Novel Object Recognition (NOR) in Rats
-
Objective: To assess the effect of this compound on recognition memory.
-
Animals: Adult male Sprague-Dawley rats.[5]
-
Apparatus: An open-field arena (e.g., 40x40x40 cm), made of non-porous material for easy cleaning. A video camera is mounted above for recording.
-
Compound Preparation: Prepare this compound as a microsuspension in 5% beta-cyclodextrin (B164692) in sterile water.[5]
-
Methodology:
-
Habituation (Day 1): Place each rat in the empty arena for 10 minutes to allow for acclimation to the new environment.
-
Dosing (Day 2): Administer this compound (e.g., 1, 3, 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Training/Acquisition (T1): 30-60 minutes post-injection, place the rat in the arena containing two identical objects (A1 and A2). Allow the rat to explore for 5 minutes. Exploration is defined as the nose pointing at the object within a 2 cm distance.
-
Inter-Trial Interval (ITI): Return the rat to its home cage for a defined period (e.g., 24 hours) to challenge long-term memory.
-
Test/Retention (T2): Place the rat back into the arena, where one of the original objects has been replaced with a novel object (A and B). Allow 5 minutes of exploration.
-
-
Data Analysis: Score the time spent exploring each object during the test phase. Calculate the Discrimination Index (DI) as: (Time_novel - Time_familiar) / (Time_novel + Time_familiar). A higher DI indicates better recognition memory.
| Species | Model | Assay | Effective Dose Range (i.p.) | Adverse Effect Profile | Reference |
| Rat | Healthy Adult | Novel Object Recognition | Robustly improves memory (specific dose not stated, but effective where 1-10 mg/kg of an ago-PAM failed) | Well-tolerated | [1] |
| Mouse | PCP-Treated (Schizophrenia Model) | Novel Object Recognition & Social Interaction | 1 - 10 mg/kg | Reverses deficits without adverse effects | [2][8] |
| Mouse | Healthy Adult | Behavioral Convulsions | No convulsions observed up to 100 mg/kg | [1] | |
| NHP | Healthy Adult | EEG (Gamma Power) | 3 - 30 mg/kg (oral) | No cholinergic-mediated adverse effects | [5] |
Application 2: In Vitro Mechanistic Studies
A calcium mobilization assay in a recombinant cell line is the standard method to determine the potency and intrinsic activity of compounds targeting Gq-coupled receptors like M1.
Protocol: Calcium Mobilization Assay
-
Objective: To quantify the M1 PAM potency (EC₅₀) and agonist activity of this compound.
-
Materials: Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M1 receptor, a calcium-sensitive dye (e.g., Fluo-4 AM), acetylcholine, this compound.
-
Methodology:
-
Cell Plating: Seed the M1-expressing CHO cells into 96- or 384-well black-walled, clear-bottom plates and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and add assay buffer containing the calcium-sensitive dye. Incubate for approximately 1 hour at 37°C.
-
Assessing Agonist Activity: Add this compound in a concentration-response format to the wells and measure fluorescence for 2-3 minutes. An increase in signal indicates agonist activity. (this compound shows no significant signal).[1]
-
Assessing PAM Activity: To separate plates, first add this compound across a range of concentrations. After a short pre-incubation, add a fixed concentration of acetylcholine that produces a minimal response on its own (the EC₂₀ concentration).
-
Signal Detection: Measure the fluorescence intensity immediately using an instrument like a FLIPR (Fluorometric Imaging Plate Reader). The potentiation of the ACh response by this compound will result in an increased signal.
-
-
Data Analysis: For PAM activity, plot the increase in fluorescence signal against the concentration of this compound. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration of this compound that produces 50% of the maximal potentiation).
Compound Formulation for In Vivo Studies
Proper formulation is critical for ensuring bioavailability and consistent results.
-
For Intraperitoneal (i.p.) Injection in Rodents: [5]
-
Vehicle: 5% (w/v) beta-cyclodextrin in sterile water.
-
Preparation: Prepare a microsuspension of this compound in the vehicle. Sonication may be required to ensure a homogenous suspension.
-
-
Alternative Formulation for Injection (Higher Solubility): [2]
-
Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
-
Preparation: Dissolve this compound first in DMSO. Sequentially add PEG300, Tween-80, and finally saline, mixing thoroughly after each addition. This method can achieve a clear solution of at least 2.5 mg/mL.
-
-
For Oral Gavage (p.o.) in Non-Human Primates: [5]
-
Vehicle: 5% beta-cyclodextrin in sterile water (assumed from rodent formulation).
-
Preparation: Prepare a microsuspension at the desired concentration (e.g., 5 mg/mL or 10 mg/mL).
-
Conclusion
This compound is an indispensable research tool for dissecting the role of the M1 muscarinic receptor in cognition. Its defining feature—the lack of intrinsic agonist activity—allows for the potentiation of endogenous cholinergic signaling without inducing the confounding and dose-limiting side effects of direct M1 agonists.[1][3] This clean pharmacological profile makes it the optimal compound for preclinical studies aiming to validate the M1 receptor as a target for treating cognitive deficits in disorders such as Alzheimer's disease and schizophrenia.[1][9]
References
- 1. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting Muscarinic Acetylcholine Receptors for the Treatment of Psychiatric and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of arousal and sleep/wake architecture by M1 PAM this compound across young and aged rodents and nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Potentiation of M1 Muscarinic Receptor Reverses Plasticity Deficits and Negative and Cognitive Symptoms in a Schizophrenia Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potentiation of M1 Muscarinic Receptor Reverses Plasticity Deficits and Negative and Cognitive Symptoms in a Schizophrenia Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Studies Using VU0453595
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0453595 is a highly selective M1 muscarinic acetylcholine (B1216132) receptor (M1-mAChR) positive allosteric modulator (PAM) that has garnered significant interest for its potential therapeutic applications in neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[1][2][3] Unlike some other M1 modulators, this compound exhibits no intrinsic agonist activity, meaning it only enhances the receptor's response to the endogenous ligand, acetylcholine (ACh), without directly activating the receptor on its own.[4][5] This property is thought to contribute to a wider therapeutic window and a reduced risk of cholinergic side effects.[4][6]
These application notes provide a comprehensive overview of the use of this compound in electrophysiological studies, with a focus on its effects on synaptic plasticity and neuronal excitability. Detailed protocols for key experiments are provided to enable researchers to effectively utilize this compound in their own investigations.
M1 Receptor Signaling Pathway
M1-mAChRs are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins. Activation of this pathway initiates a signaling cascade that plays a crucial role in modulating neuronal excitability and synaptic plasticity.
References
- 1. Potentiation of M1 Muscarinic Receptor Reverses Plasticity Deficits and Negative and Cognitive Symptoms in a Schizophrenia Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potentiation of M1 Muscarinic Receptor Reverses Plasticity Deficits and Negative and Cognitive Symptoms in a Schizophrenia Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Muscarinic Acetylcholine Receptors for the Treatment of Psychiatric and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VU0453595 in Cognitive Behavioral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0453595 is a selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1][2] As a PAM, this compound does not activate the M1 receptor directly but enhances its response to the endogenous neurotransmitter acetylcholine.[3] This mode of action is thought to maintain the natural spatial and temporal patterns of cholinergic signaling.[3] The M1 receptor is highly expressed in brain regions critical for cognition, such as the prefrontal cortex and hippocampus.[4] Deficits in M1 receptor signaling have been implicated in the cognitive impairments associated with schizophrenia and Alzheimer's disease.[1][2] this compound has shown promise in preclinical studies for its ability to improve cognitive function without the adverse effects often associated with direct M1 receptor agonists.[3][5]
These application notes provide detailed protocols for key behavioral assays used to evaluate the pro-cognitive effects of this compound in rodent models, along with a summary of reported quantitative data and a visualization of the proposed signaling pathway and experimental workflows.
Data Presentation
Table 1: Summary of Quantitative Data for this compound in the Novel Object Recognition (NOR) Task
| Animal Model | Treatment Groups | This compound Dose (mg/kg, i.p.) | Key Findings | Reference |
| PCP-induced cognitive deficit in mice | Vehicle + Vehicle | - | Recognition Index: ~0.25 | [2] |
| PCP + Vehicle | - | Recognition Index: Significantly lower than vehicle + vehicle | [2] | |
| PCP + this compound | 1, 3, 10 | Dose-dependently rescued the cognitive deficit, with 10 mg/kg restoring the recognition index to control levels. | [2] | |
| Saline + this compound | 10 | No effect on recognition index in control mice. | [2] |
Table 2: Summary of Quantitative Data for this compound in Non-Human Primate Cognitive Tasks
| Cognitive Task | Treatment Groups | This compound Dose (mg/kg, oral) | Key Findings | Reference |
| Visual Search | Vehicle | - | Search times increased with the number of distractors. | [6] |
| This compound | 3 | Significantly improved search times compared to vehicle. | [6] | |
| Flexible Reward Learning | Vehicle | - | Baseline learning rates for extradimensional (ED) and intradimensional (ID) shifts. | [6] |
| This compound | 1 | Significantly improved learning for both ED and ID switches. | [6] |
Signaling Pathway
The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor. Upon binding of acetylcholine, the receptor undergoes a conformational change, which is allosterically potentiated by this compound. This leads to the activation of downstream signaling cascades that are crucial for synaptic plasticity and cognitive function. One of the key mechanisms involves the modulation of potassium channels, such as the KCNQ (M-type) channels, leading to increased neuronal excitability and enhanced synaptic transmission.
Caption: M1 Receptor Signaling Pathway Potentiated by this compound.
Experimental Protocols
Novel Object Recognition (NOR) Test
The NOR test is a widely used assay to assess recognition memory in rodents, which relies on their innate tendency to explore novel objects.
Apparatus:
-
A square open-field arena (e.g., 40 x 40 x 40 cm) made of a non-porous material for easy cleaning.
-
A set of objects that are distinct in shape, color, and texture, but similar in size and complexity. The objects should be heavy enough that the animals cannot displace them.
Procedure:
-
Habituation (Day 1):
-
Allow mice to acclimate to the testing room for at least 30 minutes before the session.
-
Place each mouse individually into the empty arena and allow it to explore freely for 5-10 minutes. This reduces anxiety and novelty-induced exploratory behavior during the testing phases.
-
-
Training/Familiarization (Day 2):
-
Place two identical objects in opposite corners of the arena.
-
Place the mouse in the center of the arena, facing away from the objects.
-
Allow the mouse to explore the objects for a set period, typically 5-10 minutes.
-
Record the time spent exploring each object. Exploration is defined as the mouse's nose being directed at the object within a 2 cm distance.
-
-
Testing (Day 2, after a retention interval):
-
The retention interval can vary (e.g., 1 hour, 24 hours) depending on the aspect of memory being investigated.
-
Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.
-
Place the mouse back into the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar and the novel object.
-
Data Analysis:
-
Calculate the Discrimination Index (DI) : (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
A positive DI indicates that the mouse remembers the familiar object and prefers to explore the novel one.
Caption: Experimental Workflow for the Novel Object Recognition Test.
Social Interaction Test
This test assesses social recognition and social memory by measuring the time an animal spends interacting with a novel versus a familiar conspecific.
Apparatus:
-
A three-chambered social approach apparatus. The chambers are interconnected, allowing the mouse to move freely between them.
-
Two small, wire-mesh cages to hold the "stranger" mice, allowing for sensory interaction but preventing physical aggression.
Procedure:
-
Habituation (Phase 1):
-
Place the test mouse in the central chamber and allow it to explore all three empty chambers for 10 minutes.
-
-
Sociability Test (Phase 2):
-
Place an unfamiliar "stranger 1" mouse in one of the wire-mesh cages in a side chamber. Place an empty cage in the opposite side chamber.
-
Place the test mouse back in the central chamber and allow it to explore all three chambers for 10 minutes.
-
Record the time spent in each chamber and the time spent sniffing each cage.
-
-
Social Novelty Preference Test (Phase 3):
-
Immediately following the sociability test, place a new, unfamiliar "stranger 2" mouse in the previously empty cage. "Stranger 1" remains in its cage.
-
Allow the test mouse to explore all three chambers for another 10 minutes.
-
Record the time spent in each chamber and the time spent sniffing each cage containing a stranger mouse.
-
Data Analysis:
-
Sociability Index: (Time with stranger 1 - Time with empty cage) / (Total time with both).
-
Social Novelty Preference Index: (Time with stranger 2 - Time with stranger 1) / (Total time with both strangers).
Caption: Experimental Workflow for the Social Interaction Test.
Morris Water Maze (MWM)
The MWM is a classic behavioral task used to assess spatial learning and memory, which is highly dependent on hippocampal function.
Apparatus:
-
A large circular pool (e.g., 120-150 cm in diameter) filled with water made opaque with non-toxic paint.
-
An escape platform submerged just below the water's surface.
-
Various distal visual cues are placed around the room and remain in a fixed position throughout the experiment.
Procedure:
-
Acquisition Training (Days 1-5):
-
Conduct 4 trials per day for 5 consecutive days.
-
For each trial, gently place the mouse into the water at one of four randomly assigned start locations (North, South, East, West).
-
Allow the mouse to swim and find the hidden platform. The maximum trial duration is typically 60-90 seconds.
-
If the mouse fails to find the platform within the allotted time, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds to orient itself using the distal cues.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Day 6):
-
Remove the escape platform from the pool.
-
Place the mouse in the pool at a novel start location and allow it to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located during training) and the number of times the mouse crosses the former platform location.
-
Data Analysis:
-
Acquisition: Analyze the learning curve by plotting the mean escape latency or path length across the training days. A decrease in these measures indicates learning.
-
Probe Trial: A significant preference for the target quadrant and a higher number of platform location crossings indicate good spatial memory.
Caption: Experimental Workflow for the Morris Water Maze.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Potentiation of M1 Muscarinic Receptor Reverses Plasticity Deficits and Negative and Cognitive Symptoms in a Schizophrenia Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of arousal and sleep/wake architecture by M1 PAM this compound across young and aged rodents and nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relationship between muscarinic M1 receptor binding and cognition in medication-free subjects with psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
How to dissolve VU0453595 for experimental use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and experimental use of VU0453595, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).
Compound Information and Solubility
This compound is a highly selective, systemically active M1 positive allosteric modulator. It is a valuable research tool for studying the role of the M1 receptor in various physiological processes and as a potential therapeutic agent for neurological and psychiatric disorders.
Table 1: this compound Properties and Storage
| Property | Value |
| Molecular Weight | 322.34 g/mol |
| Appearance | Off-white to light yellow solid |
| Storage (Powder) | -20°C for up to 3 years |
| Storage (In Solvent) | -80°C for up to 1 year |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (310.23 mM) | Sonication is recommended for complete dissolution.[1] |
| In Vivo Formulation 1 | 4 mg/mL (12.41 mM) | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. Sonication is recommended.[1] |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL (7.76 mM) | 10% DMSO + 90% (20% SBE-β-CD in Saline). |
Experimental Protocols
Preparation of Stock Solution for In Vitro Cellular Assays
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.22 mg of this compound.
-
Adding Solvent: Add the calculated volume of DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
For complete dissolution, sonicate the vial in a water bath for 10-15 minutes.[1] Visually inspect the solution to ensure no solid particles remain.
-
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to one year.
Preparation of Working Solutions for In Vitro Assays
This protocol describes the dilution of the 10 mM DMSO stock solution into an aqueous cell culture medium for use in cellular assays.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.
-
To prevent precipitation of the compound upon dilution in an aqueous buffer, it is crucial to perform serial dilutions and ensure thorough mixing at each step.
Procedure:
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in DMSO or the desired cell culture medium. For example, to achieve a final concentration of 10 µM in your assay with a final DMSO concentration of 0.1%, you can prepare a 100X working stock (1 mM) by diluting the 10 mM stock 1:10 in DMSO.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the pre-warmed cell culture medium. For instance, to make 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Mixing: Immediately after adding the compound, mix the solution thoroughly by gentle vortexing or by pipetting up and down.
-
Application to Cells: Apply the freshly prepared working solution to your cells as per your experimental design.
Signaling Pathway and Mechanism of Action
This compound is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR), a G-protein coupled receptor (GPCR). The M1 receptor is coupled to the Gq alpha subunit of the heterotrimeric G-protein.
Upon binding of the endogenous ligand, acetylcholine (ACh), to the orthosteric site of the M1 receptor, a conformational change is induced, leading to the activation of the Gq protein. The activated Gαq subunit then stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).
As a PAM, this compound binds to an allosteric site on the M1 receptor, a site distinct from the acetylcholine binding site. This binding potentiates the receptor's response to acetylcholine, resulting in an enhanced downstream signal (i.e., increased intracellular calcium levels) for a given concentration of acetylcholine.
Caption: M1 Muscarinic Receptor Signaling Pathway with this compound Modulation.
Experimental Workflow Example
The following diagram illustrates a general workflow for an in vitro cell-based assay using this compound.
Caption: General workflow for an in vitro assay with this compound.
References
Application Notes and Protocols for VU0453595 in Novel Object Recognition (NOR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0453595 is a selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). It has demonstrated efficacy in enhancing cognitive function in preclinical models, making it a valuable tool for neuroscience research and drug development for cognitive disorders. Unlike some other M1 PAMs, this compound lacks intrinsic agonist activity, which may contribute to a more favorable safety profile with a lower risk of adverse cholinergic effects.[1] These application notes provide detailed protocols for utilizing this compound in the novel object recognition (NOR) test, a widely used behavioral assay for assessing recognition memory in rodents.
Mechanism of Action: M1 Receptor Signaling
This compound enhances the signaling of the M1 muscarinic acetylcholine receptor. The M1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[2] Upon binding of acetylcholine (ACh), the receptor undergoes a conformational change, activating the Gq alpha subunit. This initiates a signaling cascade that includes the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling pathway is crucial for synaptic plasticity and cognitive processes. This compound, as a PAM, binds to an allosteric site on the M1 receptor, potentiating the effects of the endogenous ligand, acetylcholine, thereby enhancing downstream signaling and improving cognitive functions such as recognition memory.
Caption: M1 Muscarinic Receptor Signaling Pathway potentiated by this compound.
Data Presentation: this compound in a PCP-Induced Cognitive Deficit Model
The following table summarizes the quantitative data from a study investigating the effects of this compound on recognition memory in a phencyclidine (PCP)-induced mouse model of schizophrenia. The data is presented as the recognition index, where a higher index indicates better recognition memory.
| Treatment Group | N | Dosage (mg/kg, i.p.) | Recognition Index (Mean ± SEM) |
| Vehicle-Treated | 16 | - | 0.22 ± 0.03 |
| PCP-Treated | 13 | - | -0.05 ± 0.04* |
| PCP-Treated + this compound | 13 | 1 | 0.10 ± 0.05 |
| PCP-Treated + this compound | 14 | 3 | 0.12 ± 0.06 |
| PCP-Treated + this compound | 15 | 10 | 0.17 ± 0.05 |
| Vehicle-Treated + this compound | 14 | 10 | 0.22 ± 0.03 |
*p<0.05 compared to Vehicle-Treated group. Data extracted from Ghoshal et al., 2016.[3]
Experimental Protocols
Novel Object Recognition (NOR) Test Protocol
This protocol is a standard procedure for assessing recognition memory in mice.[4][5][6][7]
1. Apparatus:
-
A square open-field arena (e.g., 40 x 40 x 40 cm) made of a non-porous material for easy cleaning.
-
A set of objects that are of similar size but differ in shape, color, and texture. The objects should be heavy enough that the mice cannot displace them.
2. Procedure:
The NOR test is typically conducted over two to three days and consists of three phases: habituation, training (familiarization), and testing.
Phase 1: Habituation (Day 1)
-
Objective: To acclimate the mice to the testing arena and reduce anxiety-related behaviors.
-
Protocol:
-
Place each mouse individually into the empty open-field arena.
-
Allow the mouse to freely explore the arena for 5-10 minutes.[4][6]
-
After the habituation period, return the mouse to its home cage.
-
Thoroughly clean the arena with 70% ethanol (B145695) between each mouse to eliminate olfactory cues.
-
Phase 2: Training/Familiarization (Day 2)
-
Objective: To allow the mice to familiarize themselves with two identical objects.
-
Protocol:
-
Place two identical objects in opposite corners of the arena.
-
Place the mouse in the center of the arena, equidistant from both objects.
-
Allow the mouse to explore the objects for a set period, typically 5-10 minutes.
-
Record the time spent exploring each object. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented towards it.
-
After the training session, return the mouse to its home cage.
-
Clean the arena and objects with 70% ethanol.
-
Phase 3: Testing (Day 2 or 3)
-
Objective: To assess the mouse's ability to recognize a novel object.
-
Protocol:
-
This phase is conducted after a specific retention interval following the training phase (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across mice.
-
Place the mouse back into the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).
-
3. Data Analysis:
-
Recognition Index (RI) or Discrimination Index (DI): This is the primary measure of recognition memory. It is calculated using the following formula:
-
RI = (T_novel - T_familiar) / (T_novel + T_familiar)
-
-
A positive RI indicates that the mouse spent more time exploring the novel object, suggesting it remembers the familiar one. An RI of zero suggests no preference.
Administration of this compound
-
Dosage and Administration: this compound is typically administered via intraperitoneal (i.p.) injection. In the study by Ghoshal et al. (2016), doses of 1, 3, and 10 mg/kg were used.[3]
-
Timing: The compound should be administered at a set time before the testing phase of the NOR test (e.g., 30 minutes prior) to ensure it is pharmacologically active during the memory retrieval period.
Experimental Workflow
Caption: Experimental workflow for the Novel Object Recognition test with this compound.
References
- 1. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M1 muscarinic receptor signaling in mouse hippocampus and cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potentiation of M1 Muscarinic Receptor Reverses Plasticity Deficits and Negative and Cognitive Symptoms in a Schizophrenia Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 5. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Administration of VU0453595 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the long-term administration of VU0453595, a selective M1 muscarinic acetylcholine (B1216132) receptor positive allosteric modulator (PAM), in various animal models. The protocols are compiled from published research to guide the design and execution of preclinical studies.
Summary of In Vivo Efficacy
This compound has demonstrated procognitive effects in multiple rodent and nonhuman primate models. Lacking significant intrinsic agonist activity, it offers a favorable safety profile compared to other M1 PAMs that exhibit partial agonism, notably avoiding the convulsive effects observed with the latter.[1][2] Chronic administration has been shown to reverse cognitive and social deficits in animal models of schizophrenia and may have therapeutic potential in Alzheimer's disease.[3][4]
Data Presentation
Table 1: Efficacy of this compound in Rodent Behavioral Models
| Animal Model | Assay | Dosing Regimen | Key Findings | Reference |
| C57BL/6J Mice (PCP-treated) | Social Interaction | 1, 3, 10 mg/kg, i.p. (acute) | Rescued deficits in social interaction.[5][6] | [5] |
| C57BL/6J Mice (PCP-treated) | Novel Object Recognition | 1, 3, 10 mg/kg, i.p. (acute) | Restored recognition memory to control levels.[5] | [5] |
| Adult Rats | Novel Object Recognition | 1, 3, 10 mg/kg, p.o. (acute) | Significantly enhanced object recognition memory.[2] | [2] |
| Male and Female Rats | Electrophysiology (NMDA/AMPA ratio) | Chronic treatment | Mimicked the effects of chronic nicotine, increasing NMDA/AMPA ratio in the hippocampus and mPFC.[4] | [4] |
Table 2: Safety Profile of this compound in Mice
| Animal Model | Assay | Dosing Regimen | Observation | Reference |
| C57Bl/6J Mice | Seizure Liability (modified Racine scale) | Up to 100 mg/kg, i.p. (acute) | No behavioral convulsions observed.[1][2] | [1][2] |
Table 3: Pharmacokinetic Parameters of a this compound Analog (VU0486846)
| Species | Route | Dose | T½ (h) | CLp (mL/min/kg) | Vss (L/kg) | %F | Reference |
| Rat | IV/PO | --- | 1.2 | 89 | 1.8 | 95.9 | [7] |
| Cynomolgus Monkey | IV/PO | --- | 4.2 | 18 | 1 | 37 | [7] |
Signaling Pathway
This compound acts as a positive allosteric modulator at the M1 muscarinic acetylcholine receptor. This receptor is coupled to the Gq G-protein. Upon binding of acetylcholine, this compound enhances the receptor's response, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular effects that are believed to underlie the procognitive actions of the compound.
Experimental Protocols
Protocol 1: Long-Term Oral Administration in Rodents for Behavioral Studies
This protocol is adapted from studies investigating the chronic effects of compounds on cognitive and behavioral endpoints.
1. Materials:
-
This compound powder
-
Vehicle: 0.5% methylcellulose (B11928114) or 20% β-cyclodextrin in sterile water[2]
-
Oral gavage needles (size appropriate for the animal)
-
Syringes
-
Balance and weighing supplies
-
Vortex mixer and/or sonicator
2. Procedure:
-
Formulation Preparation:
-
Calculate the required amount of this compound and vehicle for the desired concentration and number of animals.
-
Weigh the this compound powder accurately.
-
Gradually add the powder to the vehicle while vortexing to create a homogenous suspension. Sonication may be used to aid dissolution.[8]
-
Prepare fresh formulations regularly (e.g., weekly) and store at 4°C, protecting from light.
-
-
Animal Dosing:
-
Habituate the animals to the handling and gavage procedure for several days before the start of the experiment.
-
Administer this compound or vehicle orally via gavage once daily.
-
The dosing volume should be consistent (e.g., 3-10 mL/kg).[2][6]
-
Continue dosing for the desired duration (e.g., 28 days or longer).
-
-
Behavioral Testing:
-
Conduct behavioral tests at specified time points during and after the chronic dosing period.
-
Ensure that the timing of the last dose relative to testing is consistent across all animals.
-
Protocol 2: Chronic Administration via Drinking Water
This method is suitable for very long-term studies to minimize animal stress from repeated handling.
1. Materials:
-
This compound powder
-
Drinking water bottles (light-protected)
-
Vehicle (if necessary for solubility, though direct dissolution in water should be tested first)
2. Procedure:
-
Formulation and Dosing:
-
Determine the average daily water consumption of the animals.
-
Calculate the concentration of this compound needed in the drinking water to achieve the target daily dose (mg/kg/day).
-
Dissolve the calculated amount of this compound in the total volume of drinking water to be provided.
-
Replace the medicated water every 1-2 days to ensure stability and accurate dosing.
-
Measure water consumption daily to monitor the actual dose received by each animal.
-
-
Considerations:
-
This method provides less precise dosing control compared to gavage.
-
The palatability of the this compound solution should be assessed to ensure it does not reduce water intake.
-
Protocol 3: Safety and Tolerability Assessment
This protocol outlines a general procedure for monitoring the safety and tolerability of long-term this compound administration.
1. Materials:
-
Modified Irwin Scale checklist or a similar functional observational battery checklist[9]
-
Animal scale
2. Procedure:
-
Daily Observations:
-
Monitor animals daily for any changes in general health, including posture, grooming, and activity levels.
-
Record food and water intake.
-
Weigh the animals at least twice weekly.
-
-
Detailed Functional Assessment:
-
Seizure Monitoring:
-
Given the known liabilities of some M1 PAMs, closely observe animals for any signs of seizure activity, especially during the initial dosing period and after any dose escalation.[2]
-
Experimental Workflow
The following diagram illustrates a typical workflow for a long-term study with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potentiation of M1 Muscarinic Receptor Reverses Plasticity Deficits and Negative and Cognitive Symptoms in a Schizophrenia Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotine and a positive allosteric modulator of m1 muscarinic receptor increase NMDA/AMPA ratio in the hippocampus and medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potentiation of M1 Muscarinic Receptor Reverses Plasticity Deficits and Negative and Cognitive Symptoms in a Schizophrenia Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | AChR | TargetMol [targetmol.com]
- 9. pnas.org [pnas.org]
Troubleshooting & Optimization
Navigating the Challenges of VU0453595 Solubility: A Technical Guide
Technical Support Center for VU0453595
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with this compound, a selective M1 positive allosteric modulator (PAM).
Troubleshooting Guide: Common Solubility Issues and Solutions
Researchers may encounter difficulties in dissolving this compound for in vitro and in vivo experiments. This guide provides a systematic approach to overcoming these challenges.
Issue 1: this compound fails to dissolve completely in a desired solvent.
-
Question: I am having trouble dissolving this compound powder. What are the recommended solvents and concentrations?
-
Answer: this compound is known to be soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2] For in vitro studies, preparing a high-concentration stock solution in DMSO is the recommended first step. A concentration of 100 mg/mL (310.23 mM) in DMSO has been reported, though achieving this may require sonication.[1] For in vivo experiments, a multi-component solvent system is often necessary.
Issue 2: Precipitation occurs when preparing aqueous solutions for in vivo studies.
-
Question: My this compound precipitates out of solution when I dilute my DMSO stock for in vivo dosing. How can I prevent this?
-
Answer: Direct dilution of a concentrated DMSO stock into aqueous solutions like saline or PBS can cause precipitation. To maintain solubility for in vivo administration, co-solvents are required. A commonly used vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.[1][3] It is crucial to add the components in a specific order, ensuring the compound is fully dissolved at each step before adding the next solvent.[1]
Issue 3: Inconsistent results are observed in cell-based assays.
-
Question: I am seeing variability in my cell-based assay results when using this compound. Could this be related to solubility?
-
Answer: Yes, poor solubility can lead to inconsistent effective concentrations in your assays. Ensure that your final working concentration of DMSO is low enough to not affect the cells (typically below 0.5-1%). If you are observing precipitation in your culture media, consider preparing your working solutions fresh for each experiment and vortexing thoroughly before adding to the cells. For sensitive cell lines, a lower DMSO concentration in the final formulation might be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution is Dimethyl Sulfoxide (DMSO).[1][2] It is advisable to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[3]
Q2: How can I improve the dissolution of this compound in the solvent?
A2: To aid dissolution, sonication is frequently recommended.[1] Gentle heating can also be employed, but care should be taken to avoid degradation of the compound.
Q3: What are the suggested formulations for in vivo animal experiments?
A3: Several formulations have been successfully used for in vivo studies. These typically involve a combination of solvents to maintain the solubility of this compound in an aqueous-based vehicle suitable for injection. The solvents should be added sequentially.[1] Below are some examples:
| Component | Protocol 1 [3] | Protocol 2 [1] |
| DMSO | 10% | 10% |
| PEG300 | 40% | 40% |
| Tween-80 | 5% | 5% |
| Saline | 45% | 45% |
| Achieved Solubility | ≥ 2.5 mg/mL (7.76 mM) | 4 mg/mL (12.41 mM) |
Q4: What is the recommended storage condition for this compound solutions?
A4: Stock solutions in DMSO should be stored at -20°C or -80°C.[1][3] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[3]
Experimental Protocols
Protocol for Preparing a this compound Formulation for In Vivo Administration
This protocol is based on commonly cited methods for dissolving this compound for intraperitoneal (i.p.) injection in mice.[1][3]
Materials:
-
This compound powder
-
DMSO (anhydrous)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare a concentrated stock solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Use sonication to ensure complete dissolution.
-
Sequential addition of co-solvents: In a new sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the DMSO solution and vortex thoroughly until the solution is clear.
-
Add Tween-80 to the mixture and vortex again until the solution is homogeneous.
-
Finally, add saline to the mixture to reach the final desired volume and vortex thoroughly.
-
Visually inspect the solution for any precipitation. If the solution is not clear, brief sonication may be used.
-
The final solution is ready for in vivo administration. It is recommended to use the freshly prepared solution.
Visualizing Key Processes
M1 Muscarinic Acetylcholine (B1216132) Receptor Signaling Pathway
This compound acts as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor. This receptor is predominantly coupled to Gq proteins, which activate the phospholipase C (PLC) signaling cascade.[4][5]
Caption: M1 receptor signaling cascade potentiated by this compound.
Experimental Workflow for this compound Dissolution
This workflow outlines the sequential steps for preparing this compound for in vivo experiments.
Caption: Workflow for preparing this compound in vivo formulation.
Troubleshooting Logic for Solubility Issues
This diagram provides a logical flow for troubleshooting common solubility problems with this compound.
Caption: Decision tree for troubleshooting this compound solubility.
References
Avoiding adverse effects with VU0453595 dosage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of VU0453595, a selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) positive allosteric modulator (PAM).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly selective positive allosteric modulator (PAM) of the M1 subtype of muscarinic acetylcholine receptors.[1][2][3] Unlike orthosteric agonists that directly activate the receptor, this compound binds to a distinct allosteric site. This binding enhances the receptor's response to the endogenous neurotransmitter, acetylcholine (ACh).[4] A key characteristic of this compound is that it is a "pure" PAM, meaning it lacks intrinsic agonist activity (it does not activate the receptor in the absence of ACh).[1][5][6] This property is crucial for its favorable safety profile.[1][4][5]
Q2: What are the potential adverse effects associated with this compound, and how do they compare to other M1 modulators?
This compound has been specifically optimized to avoid the adverse effects commonly seen with other M1 modulators that possess agonist activity (ago-PAMs).[4] Studies have shown that this compound does not induce severe adverse effects, such as behavioral convulsions, even at high doses.[1][4] In contrast, M1 ago-PAMs like PF-06764427 and MK-7622 have been reported to cause convulsions and other cholinergic side effects.[1][4][5][7] The lack of intrinsic agonist activity in this compound is thought to underlie its improved safety profile.[1][5]
Q3: What are the recommended solvents and storage conditions for this compound?
For in vitro experiments, this compound can be dissolved in DMSO.[8] For in vivo studies, a common vehicle is a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8] It is recommended to add the solvents sequentially and ensure dissolution at each step; sonication can aid this process.[8] For long-term storage, the powdered form should be kept at -20°C for up to 3 years.[8][9] In solvent, it should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[3][9]
Troubleshooting Guides
Issue 1: Unexpected Cholinergic-like Adverse Effects Observed in Animal Models.
-
Possible Cause: While this compound is designed to have a wide therapeutic window, excessive M1 potentiation in the presence of high endogenous acetylcholine levels could potentially lead to milder cholinergic side effects.
-
Troubleshooting Steps:
-
Verify Dosage: Double-check the calculated dose and the concentration of the dosing solution.
-
Evaluate Vehicle Effects: Run a vehicle-only control group to rule out any effects from the solvent mixture.
-
Dose-Response Analysis: If adverse effects are observed at a high dose, perform a dose-response study to determine the minimal effective dose for the desired cognitive enhancement and a threshold for any adverse observations.
-
Consider Animal Strain and Health Status: Different rodent strains may have varying sensitivities. Ensure animals are healthy and not under undue stress, which can alter baseline acetylcholine levels.
-
Issue 2: Lack of Efficacy in Cognitive Enhancement Paradigms.
-
Possible Cause: Suboptimal dosage, improper administration timing, or issues with the experimental model can lead to a lack of observed efficacy.
-
Troubleshooting Steps:
-
Confirm Compound Integrity: Ensure the compound has been stored correctly and has not degraded.
-
Optimize Dosage and Timing: The effective dose can vary between different behavioral paradigms. For novel object recognition, doses between 1 and 10 mg/kg have been shown to be effective.[1] The timing of administration relative to the cognitive task is also critical.
-
Check Bioavailability: Although this compound has good CNS penetration, factors such as the route of administration can influence its concentration in the brain.[10]
-
Validate Behavioral Model: Ensure the chosen cognitive paradigm is sensitive to M1 receptor modulation and that baseline performance in control animals is appropriate.
-
Data Presentation
Table 1: In Vivo Dosage and Effects of this compound
| Animal Model | Dosage Range (mg/kg) | Route of Administration | Observed Effects | Reference |
| Mice | 1, 3, 10 | Intraperitoneal (i.p.) | Reversal of PCP-induced deficits in social interaction and novel object recognition. | [2][11] |
| Mice | up to 100 | Intraperitoneal (i.p.) | No induction of behavioral convulsions. | [1] |
| Rats | 1, 3, 10 | Intraperitoneal (i.p.) | Enhanced object recognition memory. | [1] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | 100 mg/mL (310.23 mM) | Sonication is recommended. | [8] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 4 mg/mL (12.41 mM) | Sonication is recommended for in vivo formulations. | [8] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.76 mM) | Clear solution. | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
-
Objective: To prepare a solution of this compound suitable for intraperitoneal (i.p.) injection in rodents.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sonicator
-
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
Prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Add the DMSO to the this compound powder and vortex to dissolve. Sonication may be used to aid dissolution.[8]
-
Sequentially add the PEG300, Tween-80, and saline, ensuring the solution is clear after each addition.
-
The final concentration should be adjusted based on the desired dosage and the injection volume (typically 10 mL/kg for mice).
-
Protocol 2: Assessment of Behavioral Convulsions in Mice
-
Objective: To evaluate the potential of this compound to induce seizure-like behaviors.
-
Materials:
-
This compound dosing solution
-
Vehicle control solution
-
C57Bl/6J mice
-
Observation chambers
-
-
Procedure:
-
Administer this compound or vehicle via intraperitoneal injection at various doses (e.g., 1, 3, 10, 30, 100 mg/kg).[1]
-
Place individual mice in observation chambers.
-
Continuously monitor the animals for behavioral manifestations of seizure activity at specified time points (e.g., 5, 10, 15, 30, 60, and 180 minutes post-injection).[1]
-
Score the behaviors using a modified Racine scoring system.
-
Visualizations
Caption: M1 Receptor Signaling Pathway Potentiated by this compound.
Caption: In Vivo Experimental Workflow for this compound.
References
- 1. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potentiation of M1 Muscarinic Receptor Reverses Plasticity Deficits and Negative and Cognitive Symptoms in a Schizophrenia Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting Muscarinic Acetylcholine Receptors for the Treatment of Psychiatric and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | AChR | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Further optimization of the M1 PAM this compound: Discovery of novel heterobicyclic core motifs with improved CNS penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
VU0453595 stability in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of VU0453595, a selective M1 positive allosteric modulator (PAM).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: Proper storage of this compound is crucial to maintain its integrity and activity. For long-term storage, the powdered form should be kept at -20°C for up to 3 years or at 4°C for up to 2 years.[1][2] Once dissolved in a solvent, the stock solution is stable for up to 1 year at -80°C or for shorter periods of 6 months at -80°C and 1 month at -20°C.[1][2][3]
Q2: What is the recommended solvent for dissolving this compound?
A: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[3] It is highly soluble in DMSO, reaching a concentration of 100 mg/mL (310.23 mM).[1][2][3] To aid dissolution, sonication is recommended.[3] It is important to use newly opened, hygroscopic DMSO as it can significantly impact the solubility of the product.[1][2]
Q3: How should I prepare working solutions for in vivo experiments?
A: For in vivo studies, a common formulation involves a multi-component solvent system. A frequently used vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][3] When preparing this formulation, it is critical to add the solvents sequentially, ensuring the compound is fully dissolved at each step. Sonication and gentle heating can be used to aid dissolution.[1][3] For oral administration, a suspension in 0.5% carboxymethylcellulose sodium (CMC-Na) can also be prepared.[4] Another option for intraperitoneal injection is a formulation of 10% DMSO and 90% (20% SBE-β-CD in Saline).[1]
Q4: What is the mechanism of action of this compound?
A: this compound is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[3][4][5] This means it does not directly activate the receptor on its own but enhances the receptor's response to the endogenous ligand, acetylcholine (ACh).[4][6] This modulation leads to the potentiation of M1-mediated signaling pathways.[6][7][8]
Troubleshooting Guide
Issue: My this compound solution appears cloudy or has precipitated.
-
Possible Cause: The compound may not be fully dissolved, or the solubility limit in the chosen solvent system has been exceeded.
-
Troubleshooting Steps:
-
Sonication/Heating: Gently sonicate or warm the solution to aid dissolution.[1][3]
-
Solvent Order: When preparing multi-component vehicles, ensure the solvents are added sequentially and the compound is fully dissolved before adding the next solvent.[1][3]
-
Fresh Solvent: Use fresh, high-quality solvents. Hygroscopic solvents like DMSO should be newly opened to ensure maximal solubility.[1][2]
-
Adjust Formulation: For in vivo formulations, you may need to adjust the ratios of the co-solvents to achieve a clear solution.[3]
-
Issue: I am observing unexpected or no effects in my cell-based assays.
-
Possible Cause: The compound may have degraded due to improper storage, or the DMSO concentration in your final assay medium may be interfering with the results.
-
Troubleshooting Steps:
-
Verify Storage: Confirm that the compound has been stored according to the recommended conditions (see FAQs).
-
DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.1%) to avoid solvent-induced artifacts. DMSO itself can sometimes interfere with assays.[9]
-
Prepare Fresh Solutions: It is recommended to prepare working solutions fresh for each experiment.[3]
-
Control Experiments: Include appropriate vehicle controls in your experiments to account for any effects of the solvent.
-
Quantitative Data Summary
Table 1: Storage Conditions and Stability
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1][2][3] |
| Powder | 4°C | 2 years[1][2] |
| In Solvent | -80°C | 1 year[3] |
| In Solvent | -80°C | 6 months[1][2] |
| In Solvent | -20°C | 1 month[1][2] |
Table 2: Solubility
| Solvent | Concentration | Remarks |
| DMSO | 100 mg/mL (310.23 mM)[1][2][3] | Sonication recommended[3] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 4 mg/mL (12.41 mM)[3] | Add solvents sequentially[3] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.76 mM)[1] | Clear solution[1] |
Experimental Protocols & Visualizations
Signaling Pathway of this compound
This compound acts as a positive allosteric modulator at the M1 muscarinic acetylcholine receptor. It binds to a site distinct from the acetylcholine binding site, enhancing the receptor's response to acetylcholine. This potentiation of M1 receptor activity is crucial for processes like muscarinic-dependent long-term depression (mLTD), which is important for synaptic plasticity and cognitive function.[6][7][10]
Caption: this compound signaling pathway.
Experimental Workflow: Preparing an In Vivo Formulation
The following workflow outlines the preparation of a common this compound formulation for intraperitoneal injections in animal models.
Caption: Workflow for preparing an in vivo formulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | AChR | TargetMol [targetmol.com]
- 4. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Muscarinic Acetylcholine Receptors for the Treatment of Psychiatric and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potentiation of M1 Muscarinic Receptor Reverses Plasticity Deficits and Negative and Cognitive Symptoms in a Schizophrenia Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potentiation of M1 Muscarinic Receptor Reverses Plasticity Deficits and Negative and Cognitive Symptoms in a Schizophrenia Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Interpreting Unexpected Results with VU0453595: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with VU0453595. This compound is a highly selective M1 muscarinic acetylcholine (B1216132) receptor positive allosteric modulator (PAM) designed to enhance cognitive function.[1] Unlike some other M1 modulators, this compound is a 'pure' PAM, meaning it lacks intrinsic agonist activity.[1][2][3] This characteristic is crucial when troubleshooting unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor.[4][5] It binds to a site on the receptor distinct from the acetylcholine (ACh) binding site, potentiating the receptor's response to endogenous ACh.[2] Importantly, it does not activate the M1 receptor on its own, a key feature that distinguishes it from M1 "ago-PAMs".[1][2]
Q2: I am not observing the expected potentiation of M1 signaling. What are some possible causes?
A2: Several factors could contribute to a lack of effect:
-
Insufficient Endogenous Ligand: As a PAM, this compound requires the presence of acetylcholine (ACh) to exert its effect. In experimental systems with low or absent cholinergic tone, the potentiation effect may be minimal or absent.
-
Compound Solubility and Stability: Ensure that this compound is properly dissolved and has not precipitated out of solution. Refer to the solubility guidelines in the "Experimental Protocols" section. Stock solutions should be stored appropriately to maintain stability.[5]
-
Incorrect Concentration: Verify the final concentration of this compound in your assay. A full dose-response curve is recommended to determine the optimal concentration for your specific experimental setup.
-
Cellular System: The expression level of M1 receptors in your chosen cell line or tissue preparation can influence the magnitude of the observed effect.
Q3: My results show an unexpected inhibitory effect. Why might this occur?
A3: While this compound is highly selective for the M1 receptor, an apparent inhibitory effect could arise from:
-
Cellular Context: In certain neuronal circuits, potentiation of M1 activity on inhibitory interneurons could lead to a net inhibitory effect on the downstream circuitry being measured.
-
Off-Target Effects at High Concentrations: Although reported to have no off-target activity, it is good practice to use the lowest effective concentration to minimize the potential for unforeseen interactions.[4]
-
Experimental Artifact: Rule out any potential artifacts in your measurement system that could be misinterpreted as an inhibitory effect.
Q4: I am observing seizure-like activity or other adverse effects in my in vivo model. Is this expected with this compound?
A4: No, this is highly unexpected. This compound has been specifically characterized as lacking the intrinsic agonist activity that is associated with convulsions and other adverse cholinergic effects seen with M1 ago-PAMs.[1] Studies have shown that this compound does not induce behavioral convulsions in rodents at doses well above those required for cognitive enhancement.[1] If you observe such effects, consider the following:
-
Compound Identity and Purity: Verify the identity and purity of your this compound sample.
-
Vehicle Effects: Ensure that the vehicle used for administration is not causing the observed adverse effects.
-
Animal Model: Consider any specific sensitivities of your chosen animal model.
Troubleshooting Guides
Issue 1: Lack of Efficacy in a Cognitive Task
-
Problem: No improvement in performance in a cognitive assay (e.g., novel object recognition) where M1 activation is expected to be beneficial.
-
Potential Causes & Troubleshooting Steps:
-
Sub-optimal Dose: The dose administered may be too low or too high, falling outside the therapeutic window. Perform a full dose-response study.
-
Pharmacokinetics: The compound may not be reaching the target brain region at sufficient concentrations. Review the known pharmacokinetic properties of this compound and consider a different route of administration or formulation if necessary.
-
Timing of Administration: The time between compound administration and behavioral testing may not be optimal. Adjust the pre-treatment interval.
-
Behavioral Paradigm: The chosen cognitive task may not be sensitive to M1 modulation or may be confounded by other factors such as stress or motivation.
-
Issue 2: Inconsistent Results in Electrophysiology Experiments
-
Problem: Variable or no potentiation of muscarinic long-term depression (mLTD) or other M1-mediated synaptic plasticity.
-
Potential Causes & Troubleshooting Steps:
-
Endogenous ACh Levels: The level of endogenous acetylcholine release in your slice preparation may be insufficient. Consider co-application with a muscarinic agonist like carbachol (B1668302) (CCh) to elicit a consistent baseline response that can be potentiated.[4]
-
Slice Health: Ensure the health and viability of your brain slices, as compromised tissue will not exhibit robust synaptic plasticity.
-
Compound Wash-in/Wash-out: Allow for adequate time for this compound to perfuse the tissue and reach its target.
-
Recording Stability: Ensure stable baseline recordings before applying the compound.
-
Quantitative Data Summary
| Parameter | Species | Value | Assay |
| EC50 | Human M1 | 2140 nM | In vitro functional assay |
Data sourced from MedchemExpress and reflects the concentration for 50% of maximal effect in potentiating the M1 receptor response.[5]
Experimental Protocols
In Vivo Administration for Behavioral Studies:
-
Compound: this compound
-
Formulation: For intraperitoneal (i.p.) injection, a common vehicle is 10% Tween 80 in water.[6] For oral administration (p.o.), 20% β-cyclodextrin can be used.[1]
-
Dosing: Doses ranging from 1 to 10 mg/kg have been shown to be effective in reversing cognitive deficits in mouse models.[4] A dose-response study is recommended.
-
Procedure:
-
Prepare the appropriate formulation of this compound.
-
Administer the compound via the chosen route (e.g., i.p. or p.o.) at the desired pre-treatment time before behavioral testing.
-
Conduct the behavioral assay according to your established protocol.
-
Brain Slice Electrophysiology for Synaptic Plasticity:
-
Objective: To measure the effect of this compound on muscarinic long-term depression (mLTD).
-
Procedure:
-
Prepare acute brain slices (e.g., prefrontal cortex) from rodents.
-
Allow slices to recover in artificial cerebrospinal fluid (aCSF).
-
Obtain stable baseline field excitatory postsynaptic potentials (fEPSPs).
-
Pre-incubate the slices with this compound (e.g., 10 µM) for a sufficient period (e.g., 10 minutes) before and during the application of a muscarinic agonist.[4]
-
Induce mLTD by bath application of a muscarinic agonist such as carbachol (CCh, e.g., 50 µM).[4]
-
Record fEPSPs for at least 60 minutes post-induction to measure the magnitude of LTD.
-
Visualizing Experimental Logic and Pathways
To aid in troubleshooting and understanding the experimental context, the following diagrams illustrate key concepts.
Caption: Mechanism of this compound as an M1 PAM.
References
- 1. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Muscarinic Acetylcholine Receptors for the Treatment of Psychiatric and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Potentiation of M1 Muscarinic Receptor Reverses Plasticity Deficits and Negative and Cognitive Symptoms in a Schizophrenia Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing VU0453595 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing VU0453595, a selective M1 muscarinic acetylcholine (B1216132) receptor positive allosteric modulator (PAM), in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR).[1][2] As a PAM, it does not activate the M1 receptor on its own but enhances the receptor's response to the endogenous agonist, acetylcholine (ACh), or other orthosteric agonists.[3] A key feature of this compound is its lack of significant intrinsic agonist activity, which minimizes the risk of over-activating the receptor and causing adverse cholinergic effects.[3][4]
Q2: In which in vitro assays is this compound typically used?
A2: this compound is primarily used in functional in vitro assays designed to measure the activity of Gq-coupled receptors. The most common assays include:
-
Calcium Mobilization Assays: These assays measure the increase in intracellular calcium concentration following M1 receptor activation.[3][4]
-
Inositol Phosphate (IP1) Accumulation Assays: These assays quantify the accumulation of IP1, a stable downstream metabolite of the M1 signaling cascade.
-
Electrophysiology: this compound is used in electrophysiological studies to investigate its effects on M1-mediated neuronal activity, such as long-term depression (LTD).[1][5]
Q3: What is the recommended starting concentration range for this compound in in vitro assays?
A3: The optimal concentration of this compound depends on the specific assay and the concentration of the orthosteric agonist being used. Based on published data, a concentration range of 1 µM to 10 µM is a good starting point for most applications. For potentiation in calcium mobilization assays, the reported EC50 is in the low micromolar range.
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound in a calcium mobilization assay.
| Assay Type | Cell Line | Orthosteric Agonist | Parameter | Value | Reference |
| Calcium Mobilization | CHO cells expressing rat M1 mAChR | Acetylcholine (EC20) | PAM EC50 | 2140 ± 436 nM | [4] |
| Calcium Mobilization | CHO cells expressing human M1 mAChR | Acetylcholine | PAM EC50 | 1.9 µM | [2] |
| Calcium Mobilization | CHO cells expressing rat M1 mAChR | Acetylcholine | PAM EC50 | 3.2 µM | [2] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: M1 Muscarinic Receptor Signaling Pathway.
Caption: Calcium Mobilization Assay Workflow.
Experimental Protocols
Calcium Mobilization Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells stably or transiently expressing the M1 muscarinic receptor.
-
Black-walled, clear-bottom 96- or 384-well plates.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Orthosteric agonist stock solution (e.g., Acetylcholine or Carbachol).
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR®).
Procedure:
-
Cell Plating: Seed cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound and the orthosteric agonist in assay buffer. It is recommended to perform a concentration-response curve for the agonist first to determine its EC20 and EC80 values.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution to each well. Incubate for 1 hour at 37°C.
-
PAM Incubation: After dye loading, add the desired concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Initiate reading and, after establishing a baseline, inject the orthosteric agonist into the wells. Continuously record the fluorescence signal for at least 60-120 seconds.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the response against the concentration of this compound to determine the EC50 for potentiation.
IP-One HTRF Assay Protocol
This protocol is based on the principles of the Cisbio IP-One HTRF assay and should be adapted according to the manufacturer's instructions.
Materials:
-
Cells expressing the M1 muscarinic receptor.
-
White 384-well plates.
-
This compound stock solution.
-
Orthosteric agonist stock solution.
-
IP-One HTRF assay kit (containing IP1-d2 conjugate, anti-IP1 cryptate, and lysis buffer).
-
HTRF-compatible plate reader.
Procedure:
-
Cell Plating: Dispense the cell suspension into the 384-well plate and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells, followed by a fixed concentration of the orthosteric agonist (typically the EC80).
-
Cell Stimulation: Incubate the plate for the recommended time (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.
-
Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) in the lysis buffer to each well.
-
Incubation: Incubate the plate at room temperature for at least 1 hour.
-
Measurement: Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).
-
Data Analysis: Calculate the HTRF ratio and plot the results against the concentration of this compound to determine its effect on agonist-induced IP1 accumulation.
Troubleshooting Guide
Problem 1: No potentiation of the agonist response is observed with this compound.
-
Possible Cause 1: Suboptimal agonist concentration.
-
Solution: The concentration of the orthosteric agonist is critical. If the agonist concentration is too high (saturating), there will be no window for the PAM to show a potentiating effect. Conversely, if it is too low, the signal may be insufficient.
-
Recommendation: Perform a full concentration-response curve for your orthosteric agonist to accurately determine its EC50. For potentiation experiments, use a submaximal concentration of the agonist, typically around the EC20.
-
-
Possible Cause 2: this compound concentration is too low.
-
Solution: The effective concentration of this compound can vary between cell lines and assay conditions.
-
Recommendation: Test a wider concentration range of this compound, for example, from 10 nM to 30 µM.
-
-
Possible Cause 3: Issues with this compound solubility or stability.
-
Solution: this compound is typically dissolved in DMSO. Ensure that the final DMSO concentration in your assay is low (usually <0.5%) to avoid solvent effects. Poor solubility in aqueous assay buffer can lead to a lower effective concentration.
-
Recommendation: Prepare fresh dilutions of this compound for each experiment. Ensure the compound is fully dissolved in the assay buffer before adding it to the cells.
-
Problem 2: High background signal or variability between wells.
-
Possible Cause 1: Cell health and plating density.
-
Solution: Inconsistent cell numbers or unhealthy cells can lead to variable responses.
-
Recommendation: Ensure a uniform, healthy cell monolayer. Optimize cell seeding density to achieve confluency on the day of the assay.
-
-
Possible Cause 2: Intrinsic fluorescence of compounds.
-
Solution: At high concentrations, some compounds can interfere with the fluorescence reading.
-
Recommendation: Run a control plate with this compound alone (without agonist or dye) to check for autofluorescence.
-
Problem 3: Unexpected agonist-like activity of this compound.
-
Possible Cause: While this compound is characterized as a "pure" PAM with no intrinsic agonist activity, extremely high concentrations or specific cellular contexts could potentially reveal some activity.
-
Solution: This is highly unlikely with this compound based on published data. However, it is good practice to include a control where this compound is added in the absence of an orthosteric agonist.
-
Recommendation: If agonist activity is observed, first re-verify the identity and purity of your this compound compound. Then, carefully re-evaluate the concentration range being used. Published studies show no agonist activity even at concentrations above 10 µM.[4]
-
Problem 4: Difficulty interpreting concentration-response curves.
-
Possible Cause: The presence of a PAM alters the concentration-response curve of the agonist, typically causing a leftward shift (increased potency) and/or an increase in the maximal response (increased efficacy).
-
Solution: Understand the expected effects of a PAM on the agonist's dose-response relationship.
-
Recommendation: To fully characterize the effect of this compound, perform a full agonist concentration-response curve in the presence of a fixed concentration of this compound. This will allow you to quantify the fold-shift in agonist potency.
-
References
- 1. Potentiation of M1 Muscarinic Receptor Reverses Plasticity Deficits and Negative and Cognitive Symptoms in a Schizophrenia Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. portlandpress.com [portlandpress.com]
- 4. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Off-target effects of VU0453595 to consider
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU0453595, a highly selective M1 positive allosteric modulator (PAM).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1-mAChR). It binds to a site on the receptor that is distinct from the orthosteric binding site of the endogenous ligand, acetylcholine (ACh). This binding potentiates the receptor's response to ACh but does not activate the receptor on its own. This lack of direct agonist activity is a key feature of this compound.[1][2][3]
Q2: What is the selectivity profile of this compound against other muscarinic receptor subtypes?
A2: this compound is highly selective for the M1 receptor. It shows no significant activity at other muscarinic receptor subtypes (M2, M3, M4, and M5) at concentrations where it is active at M1.[1] This high selectivity minimizes the risk of off-target effects associated with non-selective muscarinic agonists.
Q3: Does this compound exhibit intrinsic agonist activity?
A3: No, this compound is considered a "pure" PAM and lacks significant intrinsic agonist activity.[2][3] This property is thought to contribute to its favorable safety profile, as it does not cause the over-activation of the M1 receptor that can be seen with M1 PAMs that also have agonist activity (ago-PAMs).[4]
Q4: What are the known in vivo effects of this compound in preclinical models?
A4: In rodent models, this compound has been shown to reverse cognitive deficits in models of schizophrenia and improve performance in the novel object recognition task, a measure of recognition memory.[1][4] It does not induce behavioral convulsions at doses well above those required for cognitive enhancement, a side effect observed with some M1 ago-PAMs.[4]
Troubleshooting Guides
Problem 1: Inconsistent or no potentiation of M1 receptor activity observed in vitro.
Possible Cause 1: Suboptimal Acetylcholine (ACh) Concentration. As a PAM, this compound requires the presence of an orthosteric agonist like ACh to exert its effect. The degree of potentiation is dependent on the concentration of the orthosteric agonist.
-
Solution: Perform a full dose-response curve of ACh in your assay system to determine the EC20 concentration (the concentration that gives 20% of the maximal response). Use this EC20 concentration of ACh when testing for the potentiating effects of this compound.
Possible Cause 2: Inappropriate Assay Conditions. Factors such as cell line, receptor expression level, and assay buffer components can influence the activity of allosteric modulators.
-
Solution: Ensure you are using a cell line with robust M1 receptor expression. The assay buffer should be optimized for cell viability and receptor function. Refer to the detailed experimental protocol for a calcium mobilization assay provided below.
Possible Cause 3: Compound Degradation. Improper storage or handling can lead to the degradation of the compound.
-
Solution: Store this compound as a stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
Problem 2: Unexpected behavioral effects or lack of efficacy in vivo.
Possible Cause 1: Inadequate Dosing or Route of Administration. The bioavailability and brain penetration of this compound can be influenced by the vehicle and route of administration.
-
Solution: For intraperitoneal (i.p.) administration in rodents, a common vehicle is 20% β-cyclodextrin in saline. Ensure the compound is fully dissolved. Dose-response studies are recommended to determine the optimal dose for your specific animal model and behavioral paradigm.
Possible Cause 2: Animal Model Selection. The underlying pathology of the chosen animal model may not be responsive to M1 receptor modulation.
-
Solution: Carefully consider the rationale for using an M1 PAM in your chosen disease model. This compound has shown efficacy in models of cognitive impairment related to schizophrenia.
Possible Cause 3: Behavioral Paradigm Sensitivity. The chosen behavioral assay may not be sensitive enough to detect the cognitive-enhancing effects of this compound.
-
Solution: The novel object recognition (NOR) task is a well-validated assay for assessing the pro-cognitive effects of this compound. Ensure the protocol is followed rigorously, including proper habituation and inter-trial intervals.
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line | Assay Type |
| PAM EC50 | 2140 nM | CHO cells expressing rat M1-mAChR | Calcium Mobilization |
Table 2: Selectivity Profile of this compound
| Receptor/Target | Activity |
| M1-mAChR | Positive Allosteric Modulator |
| M2-mAChR | No significant activity |
| M3-mAChR | No significant activity |
| M4-mAChR | No significant activity |
| M5-mAChR | No significant activity |
| Broad Panel of other GPCRs, Ion Channels, and Transporters | No significant off-target activity reported |
Data derived from Ghoshal et al., 2016 and its supplementary materials.[1]
Experimental Protocols
M1 Receptor Calcium Mobilization Assay
This protocol is designed to measure the potentiation of acetylcholine-induced calcium mobilization by this compound in a cell line expressing the M1 muscarinic receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human or rat M1 receptor.
-
Black, clear-bottom 96-well microplates.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Acetylcholine (ACh).
-
This compound.
-
A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the M1-expressing cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and a dispersing agent (e.g., 0.02% Pluronic F-127) in Assay Buffer.
-
Remove the cell culture medium from the wells and add 100 µL of the loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C.
-
After incubation, wash the cells twice with 100 µL of Assay Buffer to remove excess dye. After the final wash, leave 100 µL of Assay Buffer in each well.
-
Compound Preparation: Prepare a 2X stock solution of this compound at various concentrations in Assay Buffer. Also, prepare a 10X stock solution of the EC20 concentration of ACh in Assay Buffer.
-
Assay Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Add 50 µL of the 2X this compound stock solution (or vehicle) to the appropriate wells.
-
Incubate for 2-5 minutes.
-
Add 15 µL of the 10X ACh stock solution to all wells.
-
Measure the fluorescence signal immediately and for a period of at least 60 seconds.
-
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Calculate the potentiation by this compound relative to the response with ACh alone.
Novel Object Recognition (NOR) Task in Rats
This protocol assesses the effects of this compound on recognition memory.
Materials:
-
Open field arena (e.g., 60 cm x 60 cm x 30 cm).
-
Two sets of identical objects (e.g., Set A: two identical cubes; Set B: two identical cylinders). The objects should be heavy enough that the rats cannot displace them.
-
This compound.
-
Vehicle (e.g., 20% β-cyclodextrin in saline).
-
Video recording and analysis software.
Procedure:
-
Habituation: For 2-3 days prior to testing, handle each rat for a few minutes. On each of these days, allow each rat to explore the empty open field arena for 5-10 minutes.
-
Drug Administration: On the test day, administer this compound or vehicle (e.g., i.p.) 30-60 minutes before the familiarization phase.
-
Familiarization Phase (T1):
-
Place two identical objects (e.g., two cubes) in opposite corners of the arena.
-
Place a rat in the center of the arena and allow it to explore the objects for 5 minutes.
-
Record the time the rat spends exploring each object (sniffing or touching with its nose).
-
Return the rat to its home cage.
-
-
Inter-Trial Interval (ITI): A delay of 24 hours is typically used to assess long-term recognition memory.
-
Test Phase (T2):
-
Replace one of the familiar objects with a novel object (e.g., one cube and one cylinder). The location of the novel object should be counterbalanced across animals.
-
Place the same rat back into the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar and the novel object.
-
-
Data Analysis: Calculate a discrimination index (DI) for each rat: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A positive DI indicates that the rat remembers the familiar object and prefers to explore the novel one.
Visualizations
Caption: this compound enhances M1 receptor signaling.
Caption: Key experimental workflows for this compound.
References
- 1. Potentiation of M1 Muscarinic Receptor Reverses Plasticity Deficits and Negative and Cognitive Symptoms in a Schizophrenia Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
VU0453595 and potential for behavioral convulsions
Technical Support Center: VU0453595
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the M1 positive allosteric modulator (PAM), this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly selective positive allosteric modulator (PAM) of the M1 subtype of muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1][2][3] As a PAM, it does not directly activate the M1 receptor on its own but potentiates the effect of the endogenous neurotransmitter, acetylcholine (ACh).[4] This mechanism helps to maintain the natural spatial and temporal patterns of cholinergic signaling.[4]
Q2: Is there a risk of behavioral convulsions when using this compound in our preclinical models?
Preclinical studies have consistently shown that this compound does not induce behavioral convulsions in rodents, even at doses well above those required for maximal efficacy in cognitive enhancement assays (up to 100 mg/kg).[1] This lack of convulsive activity is a key differentiator from other M1-targeting compounds.[1]
Q3: Some M1 PAMs are reported to cause convulsions. Why is this compound different?
The potential for convulsions with M1 PAMs is linked to their intrinsic agonist activity.[1][5] Compounds that are both a PAM and an agonist (termed "ago-PAMs"), such as MK-7622 and PF-06764427, can over-activate the M1 receptor, leading to adverse effects like behavioral convulsions.[1][5] In contrast, this compound is a "pure" PAM, devoid of significant agonist activity.[1][6] This lack of direct receptor activation is believed to be the reason for its improved safety profile regarding convulsions.[1][5]
Q4: What are the expected therapeutic effects of this compound in preclinical models?
This compound has demonstrated robust efficacy in preclinical models of cognitive function.[1] For instance, it has been shown to improve object recognition memory in rats.[1] It has also been found to reverse cognitive and social interaction deficits in a mouse model of schizophrenia.[2][3] Additionally, it has shown potential in normalizing certain phenotypes in a mouse model of Rett Syndrome without overt adverse effects.[7]
Q5: Are there any other known adverse effects associated with this compound?
Studies have reported that this compound does not induce the classic cholinergic adverse effects (e.g., salivation, gastrointestinal distress) that are often seen with non-selective muscarinic agonists or M1 ago-PAMs.[8][9] It has been described as being devoid of observable adverse effect liability in preclinical studies.[10]
Troubleshooting Guides
Issue: Unexpected behavioral phenotypes are observed in our animal models after administration of this compound.
-
Confirm the Identity and Purity of the Compound: Ensure that the supplied compound is indeed this compound and meets the required purity standards. Contamination with other substances could lead to unexpected biological effects.
-
Review Dosing and Administration Protocol:
-
Double-check the calculated dose and the formulation. Ensure the vehicle is appropriate and has been tested for any behavioral effects on its own.
-
This compound is systemically active and has excellent brain exposure.[2][3] Verify that the route of administration is consistent with established protocols.
-
-
Evaluate the Animal Model:
-
Consider the specific characteristics of your animal model. While this compound has a good safety profile in standard rodent models, unique genetic backgrounds or disease states could potentially alter its effects.
-
Rule out any underlying health issues in the animals that could be confounding the results.
-
-
Compare with Published Data: Cross-reference your observations with the extensive published literature on this compound. As noted, convulsions are not an expected outcome.[1] If you observe seizure-like activity, it is a significant deviation from expected results and warrants a thorough investigation of the factors listed above.
Issue: Lack of efficacy in a cognitive enhancement paradigm.
-
Verify Dose and Exposure: Ensure that the dose administered is sufficient to achieve therapeutic brain concentrations. While this compound is potent, an inadequate dose will not produce the desired effect.
-
Check Timing of Administration: The timing of drug administration relative to the behavioral task is critical. Review the pharmacokinetic profile of this compound to ensure that the testing window aligns with peak brain exposure.
-
Assess the Cognitive Task:
-
The choice of cognitive paradigm is important. This compound has shown efficacy in tasks like the novel object recognition test.[1]
-
Ensure that the baseline cognitive performance of the animals allows for the detection of improvement. If there is a ceiling effect in performance, it may be difficult to observe a pro-cognitive effect.
-
-
Consider the Role of Endogenous Acetylcholine: As a PAM, this compound requires the presence of endogenous acetylcholine to exert its effects. If your experimental model involves a significant depletion of cholinergic neurons, the efficacy of this compound may be diminished.
Data Presentation
Table 1: Comparative In Vivo Profile of this compound and M1 Ago-PAMs
| Compound | Class | Behavioral Convulsions in Mice | Efficacy in Novel Object Recognition | Reference |
| This compound | M1 PAM | Not observed (up to 100 mg/kg) | Robust improvement | [1] |
| MK-7622 | M1 Ago-PAM | Robust convulsions | No improvement | [1] |
| PF-06764427 | M1 Ago-PAM | Severe convulsions | No improvement | [1] |
Table 2: In Vitro Activity Profile of this compound
| Assay | Activity | Key Finding | Reference |
| Calcium Mobilization | Positive Allosteric Modulator | Potentiates M1 responses to ACh | [1][5] |
| Calcium Mobilization | Agonist Activity | Devoid of agonist activity | [1][5][6] |
| Prefrontal Cortex Slices | Synaptic Plasticity | Potentiates M1-mediated long-term depression (LTD) | [11] |
Experimental Protocols
Protocol 1: Assessment of Behavioral Convulsions in Mice
-
Objective: To evaluate the potential of a test compound to induce behavioral convulsions.
-
Animals: Adult male mice (e.g., C57BL/6J).
-
Compound Administration:
-
The test compound (e.g., this compound, MK-7622) is formulated in an appropriate vehicle (e.g., 10% Tween 80).
-
Administer the compound via intraperitoneal (i.p.) injection at desired doses (e.g., 10, 30, 100 mg/kg).
-
-
Observation:
-
Following administration, mice are placed in individual observation chambers.
-
Animals are observed continuously for a period of at least 2-3 hours for any signs of convulsive behavior.
-
-
Scoring:
-
Seizure activity is scored using a modified Racine scale:
-
Stage 0: No behavioral change.
-
Stage 1: Mouth and facial movements.
-
Stage 2: Head nodding.
-
Stage 3: Forelimb clonus.
-
Stage 4: Rearing with forelimb clonus.
-
Stage 5: Rearing and falling with generalized convulsions.
-
-
-
Data Analysis: The mean seizure score at different time points for each treatment group is calculated and compared.
Protocol 2: Novel Object Recognition (NOR) Task in Rats
-
Objective: To assess the effect of a test compound on recognition memory.
-
Animals: Adult male rats (e.g., Sprague-Dawley).
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: Rats are habituated to the empty open-field arena for a set period on consecutive days.
-
Training (Sample Phase):
-
The test compound or vehicle is administered at a predetermined time before the training session.
-
Two identical objects are placed in the arena, and the rat is allowed to explore for a defined period (e.g., 5 minutes).
-
-
Testing (Test Phase):
-
After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object.
-
The rat is returned to the arena, and the time spent exploring the novel object versus the familiar object is recorded.
-
-
-
Data Analysis:
-
A recognition index is calculated as: (Time exploring novel object) / (Total time exploring both objects).
-
A recognition index significantly above 0.5 indicates a preference for the novel object and intact recognition memory.
-
The recognition indices of the different treatment groups are compared using appropriate statistical tests.
-
Visualizations
Caption: M1 muscarinic receptor signaling pathway and the action of this compound.
Caption: Workflow for assessing the convulsive potential of this compound.
References
- 1. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potentiation of M1 Muscarinic Receptor Reverses Plasticity Deficits and Negative and Cognitive Symptoms in a Schizophrenia Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potentiation of M1 Muscarinic Receptor Reverses Plasticity Deficits and Negative and Cognitive Symptoms in a Schizophrenia Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of arousal and sleep/wake architecture by M1 PAM this compound across young and aged rodents and nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Muscarinic Acetylcholine Receptors for the Treatment of Psychiatric and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Clinical and Preclinical Evidence for M1 Muscarinic Acetylcholine Receptor Potentiation as a Therapeutic Approach for Rett Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Navigating VU0453595 Delivery in CNS Research: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the delivery of VU0453595 in Central Nervous System (CNS) studies. Our aim is to address specific experimental challenges to facilitate smoother, more reliable research outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in the CNS?
A1: this compound is a selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) positive allosteric modulator (PAM).[1][2] Unlike direct agonists, this compound does not activate the M1 receptor on its own. Instead, it enhances the receptor's response to the endogenous neurotransmitter, acetylcholine, thereby preserving the natural spatial and temporal patterns of cholinergic signaling.[3] Notably, it has been engineered to lack the intrinsic agonist activity seen in some other M1 PAMs, which is thought to contribute to a better safety profile.[4][5][6][7]
Q2: What are the known advantages of using this compound over other M1 modulators?
A2: this compound offers several advantages, including:
-
High Selectivity: It is highly selective for the M1 receptor subtype.[2]
-
Improved CNS Penetration: It has been optimized for better distribution into the central nervous system.[8]
-
Favorable Safety Profile: Studies have shown that this compound does not induce the convulsive seizures observed with M1 ago-PAMs at doses well above those required for cognitive enhancement.[5] It also demonstrates a reduced adverse effect profile compared to non-selective cholinergic agents like donepezil (B133215) and xanomeline.[3]
-
Efficacy in Preclinical Models: It has demonstrated effectiveness in reversing cognitive and social interaction deficits in animal models of schizophrenia and has shown pro-cognitive effects in various rodent and non-human primate studies.[2][9][10][11]
Q3: Is this compound soluble in aqueous solutions for in vivo studies?
A3: this compound is poorly soluble in aqueous solutions alone. It is soluble in DMSO and requires a specific vehicle formulation for in vivo administration.[1][12]
Troubleshooting Guide
Issue 1: Difficulty dissolving this compound for in vivo administration.
-
Problem: The compound precipitates out of solution during or after preparation.
-
Solution:
-
Use the recommended vehicle: A commonly used and effective vehicle for this compound is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][2] Another option is 10% DMSO in a 20% SBE-β-CD in saline solution.[2]
-
Follow the correct order of solvent addition: When preparing the vehicle, add each component sequentially and ensure the compound is as dissolved as possible before adding the next solvent.[1] For the standard vehicle, a recommended procedure is to first dissolve this compound in DMSO, then add PEG300 and mix, followed by Tween-80 and mixing, and finally adding the saline.[2]
-
Utilize sonication and gentle heating: Sonication is frequently recommended to aid dissolution.[1][2] Gentle heating can also be applied.[2]
-
Prepare fresh solutions: It is best practice to prepare solutions fresh for each experiment. If storage is necessary, stock solutions in DMSO can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles.[13]
-
Issue 2: Concerns about vehicle effects or toxicity in animal models.
-
Problem: The vehicle itself may have biological effects, confounding the experimental results.
-
Solution:
-
Run a vehicle-only control group: This is essential to differentiate the effects of this compound from those of the vehicle.
-
Minimize DMSO concentration: For mice, the final DMSO concentration should ideally be kept below 10%. For sensitive strains, such as nude or transgenic mice, a concentration below 2% is advisable.[1]
-
Consider alternative formulations: For oral gavage, a suspension using 0.5% CMC-Na can be prepared, especially for larger doses.[1] For intraperitoneal injections, using a salt form of the compound, if available, may improve solubility.[1]
-
Issue 3: Unexpected behavioral or physiological outcomes in animals.
-
Problem: Observing adverse effects or a lack of expected efficacy.
-
Solution:
-
Verify the dose: Ensure the correct dose is being administered. Dosing can vary depending on the animal model and the intended effect. See the data tables below for reported effective doses.
-
Check administration route and timing: The route of administration (e.g., intraperitoneal, oral) and the timing of the dose relative to behavioral testing are critical. For instance, in some studies, this compound was administered 30 minutes before testing.[2][9]
-
Evaluate for cholinergic side effects: While this compound has a good safety profile, it's important to monitor for any potential cholinergic effects, especially at higher doses. In non-human primates, slight increases in urination and decreased respiration were noted at a high dose (30 mg/kg).[3]
-
Confirm M1-receptor dependent effects: To confirm that the observed effects are mediated by the M1 receptor, studies can be conducted in M1 receptor knockout mice, where the effects of this compound should be absent.[3]
-
Data Presentation
Table 1: Solubility and Formulation Data for this compound
| Solvent/Vehicle | Concentration | Notes |
| DMSO | 100 mg/mL (310.23 mM) | Sonication recommended.[1] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 4 mg/mL (12.41 mM) | Sonication recommended.[1] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.76 mM) | Clear solution.[2] |
Table 2: In Vivo Dosage and Administration of this compound
| Species | Dosage | Administration Route | Study Context |
| Mouse | 1, 3, or 10 mg/kg | Intraperitoneal (i.p.) | Reversal of PCP-induced behavioral deficits.[2][9] |
| Mouse | Up to 100 mg/kg | Not specified | No induction of behavioral convulsions.[5] |
| Rat | 0.3 - 10 mg/kg | Oral (p.o.) | Novel object recognition task.[5] |
| Non-human Primate | 3, 10, or 30 mg/kg | Oral (p.o.) or intragastric (i.g.) | EEG and sleep/wake architecture studies.[3] |
| Non-human Primate | 0.3, 1, and 3 mg/kg | Oral (p.o.) | Visual search and flexible reward learning.[11] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection in Mice
-
Objective: To prepare a 1 mg/mL solution of this compound for a 10 mg/kg dose in a 25g mouse (volume of 0.25 mL).
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sonicator
-
-
Procedure:
-
Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add DMSO to a final concentration of 10% of the total volume (e.g., for 1 mL total, add 100 µL DMSO).
-
Vortex and sonicate the mixture until the compound is fully dissolved.
-
Add PEG300 to a final concentration of 40% of the total volume (e.g., 400 µL). Mix thoroughly.
-
Add Tween-80 to a final concentration of 5% of the total volume (e.g., 50 µL). Mix thoroughly.
-
Add sterile saline to reach the final volume (e.g., 450 µL). The solution should be clear.
-
If any precipitation occurs, sonication can be used to help redissolve the compound.[2]
-
Administer the solution intraperitoneally to the animal at the calculated volume for the desired dose.
-
Visualizations
Caption: M1 Receptor Signaling Pathway Modulated by this compound.
Caption: General Experimental Workflow for In Vivo this compound Studies.
Caption: Troubleshooting Logic for this compound Experiments.
References
- 1. This compound | AChR | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Modulation of arousal and sleep/wake architecture by M1 PAM this compound across young and aged rodents and nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Muscarinic Acetylcholine Receptors for the Treatment of Psychiatric and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Further optimization of the M1 PAM this compound: Discovery of novel heterobicyclic core motifs with improved CNS penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potentiation of M1 Muscarinic Receptor Reverses Plasticity Deficits and Negative and Cognitive Symptoms in a Schizophrenia Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potentiation of M1 Muscarinic Receptor Reverses Plasticity Deficits and Negative and Cognitive Symptoms in a Schizophrenia Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. medkoo.com [medkoo.com]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: Assessing VU0453595 Target Engagement In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the in vivo target engagement of VU0453595, a selective M1 muscarinic acetylcholine (B1216132) receptor positive allosteric modulator (PAM).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is assessing its in vivo target engagement crucial?
A1: this compound is a highly selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor.[1][2][3] Unlike some other M1 PAMs, it lacks intrinsic agonist activity, which is thought to contribute to a better safety profile by avoiding overactivation of the receptor.[4][5] Assessing in vivo target engagement is critical to confirm that this compound reaches its molecular target, the M1 receptor, in the central nervous system (CNS) at concentrations sufficient to exert its modulatory effects. This validation is essential for interpreting efficacy studies and establishing a clear relationship between drug exposure and pharmacological response.
Q2: What are the primary methods to assess this compound target engagement in vivo?
A2: The primary methods for assessing this compound target engagement in vivo include:
-
Behavioral Pharmacology: Utilizing cognitive assays, such as the Novel Object Recognition (NOR) task, to demonstrate a pro-cognitive effect consistent with M1 receptor modulation.[4]
-
Electrophysiology: Measuring the potentiation of M1 receptor-mediated synaptic plasticity, such as muscarinic long-term depression (mLTD), in brain slices from treated animals.[1]
-
Assessment of Cholinergic Adverse Effects: Monitoring for the absence of typical cholinergic side effects (e.g., seizures, salivation, lacrimation, urination, defecation, and gastrointestinal distress - SLUDGE) at effective doses, which distinguishes it from M1 PAMs with agonist activity.[6][7]
-
Positron Emission Tomography (PET) Imaging: While not specifically documented for this compound, PET imaging with a suitable M1 receptor radioligand is a powerful technique to quantify receptor occupancy.[8][9][10][11][12]
Q3: How does the lack of agonist activity of this compound impact the strategy for assessing target engagement?
A3: The lack of agonist activity means that this compound does not directly activate the M1 receptor but rather potentiates the effect of the endogenous neurotransmitter, acetylcholine.[4] Therefore, target engagement assessment should focus on measuring the enhancement of acetylcholine-dependent processes. In behavioral assays, this translates to improved performance in cognitive tasks that rely on cholinergic signaling. In electrophysiology, it involves observing a greater response to an M1 agonist or endogenous acetylcholine. The absence of agonist-driven adverse effects at therapeutic doses is also a key indicator of its specific modulatory action.[4][5]
Troubleshooting Guides
Behavioral Pharmacology: Novel Object Recognition (NOR)
Issue: No significant improvement in NOR performance with this compound treatment.
| Potential Cause | Troubleshooting Step |
| Inadequate Drug Exposure | Verify the dose and administration route. Ensure proper formulation and stability of this compound.[3] Conduct pharmacokinetic studies to confirm that the compound reaches brain concentrations sufficient to engage the M1 receptor. |
| Suboptimal Assay Conditions | Ensure the habituation and training phases are conducted appropriately to minimize stress and anxiety in the animals, which can interfere with cognitive performance.[13][14][15][16][17] The choice of objects and the inter-trial interval are critical and may need optimization. |
| Animal Model Considerations | The cognitive deficit in the chosen animal model may not be sensitive to M1 receptor modulation. Consider using a model with a known cholinergic deficit. |
| Data Analysis | Ensure that the exploration time is scored accurately by a blinded observer. The discrimination index should be calculated correctly.[14] |
Electrophysiology: Muscarinic Long-Term Depression (mLTD)
Issue: Failure to observe potentiation of mLTD in prefrontal cortex slices from this compound-treated animals.
| Potential Cause | Troubleshooting Step |
| Slice Viability | Ensure that brain slices are healthy and viable. The slicing and recording solutions must be correctly prepared and oxygenated. |
| Inadequate this compound Concentration | Confirm that the concentration of this compound in the bath is appropriate to potentiate the M1 receptor response.[1] |
| Sub-threshold Agonist Concentration | The concentration of the muscarinic agonist (e.g., carbachol) used to induce mLTD may be too high or too low. A sub-threshold concentration is typically required to observe potentiation by a PAM.[1] |
| Recording Stability | Ensure stable baseline field excitatory postsynaptic potentials (fEPSPs) are established before applying the agonist and this compound. |
Assessment of Cholinergic Adverse Effects
Issue: Observation of cholinergic adverse effects at doses expected to be therapeutic.
| Potential Cause | Troubleshooting Step |
| Compound Purity | Verify the purity of the this compound sample to rule out contamination with compounds that may have cholinergic agonist activity. |
| Off-target Effects | Although this compound is highly selective, at very high doses, off-target effects cannot be entirely ruled out.[1] Conduct a dose-response study to determine the therapeutic window. |
| Animal Strain Sensitivity | Some animal strains may be more sensitive to cholinergic stimulation. Ensure the use of an appropriate and well-characterized animal model.[6] |
Quantitative Data Summary
| Parameter | Value | Assay | Species | Reference |
| M1 PAM EC50 | 2140 nM | In vitro calcium mobilization | Rat | [2][4] |
| Effective Dose (NOR) | 1-10 mg/kg (i.p.) | Reversal of PCP-induced deficits | Mouse | [2] |
| Electrophysiology Concentration | 3 µM | Induction of MSN excitability | Not Specified | [2] |
| Adverse Effect Profile | No behavioral convulsions | Modified Racine Scale | Mouse | [4] |
Experimental Protocols
Novel Object Recognition (NOR) Protocol
This protocol is adapted from standard NOR procedures and should be optimized for specific laboratory conditions.
-
Habituation:
-
Training (Familiarization) Phase:
-
Place two identical objects in the center of the arena.
-
Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).
-
Record the time spent actively exploring each object (sniffing, touching with the nose).
-
-
Inter-Trial Interval:
-
Return the animal to its home cage for a specific retention interval (e.g., 1 to 24 hours).
-
-
Testing Phase:
-
Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.
-
Place the animal back in the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar and the novel object.
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one.
-
Ex Vivo Electrophysiology Protocol for mLTD in Prefrontal Cortex Slices
This protocol provides a general framework for assessing mLTD potentiation.
-
Animal Treatment and Slice Preparation:
-
Administer this compound or vehicle to the animals at the desired dose and time point before slice preparation.
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated slicing solution.
-
Rapidly dissect the brain and prepare coronal slices (e.g., 300-400 µm thick) containing the medial prefrontal cortex using a vibratome.
-
Allow slices to recover in oxygenated artificial cerebrospinal fluid (aCSF) at room temperature for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.
-
Place a stimulating electrode in layer II/III and a recording electrode in layer V to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20 minutes.
-
-
Induction of mLTD:
-
Apply a sub-threshold concentration of a muscarinic agonist (e.g., carbachol, CCh) to the bath for a defined period (e.g., 10 minutes).[1]
-
In a separate group of slices from this compound-treated animals (or by bath-applying this compound), apply the same concentration of the muscarinic agonist.
-
-
Data Analysis:
-
Continue recording fEPSPs for at least 60 minutes after agonist washout.
-
Normalize the fEPSP slope to the baseline and compare the magnitude of depression between the vehicle and this compound-treated groups.
-
Potentiation of mLTD is observed as a significantly greater and more sustained depression of the fEPSP slope in the presence of this compound.
-
Positron Emission Tomography (PET) for M1 Receptor Occupancy (Generalized Protocol)
This is a generalized protocol as a specific PET radioligand for this compound is not established. A suitable M1-selective radiotracer would be required.
-
Baseline PET Scan:
-
Anesthetize the animal and position it in the PET scanner.
-
Administer the M1 receptor radioligand intravenously.
-
Acquire dynamic PET data for a specified duration (e.g., 90-120 minutes) to measure the baseline binding potential of the radioligand.
-
-
This compound Administration:
-
Administer a single dose of this compound to the same animal.
-
-
Post-Dose PET Scan:
-
After a suitable time for this compound to reach its target in the brain, perform a second PET scan with the same radioligand.
-
-
Data Analysis:
-
Reconstruct the PET images and define regions of interest (e.g., cortex, hippocampus) and a reference region with low M1 receptor density (e.g., cerebellum).
-
Calculate the binding potential (BP_ND) for the baseline and post-dose scans.
-
Receptor occupancy (RO) is calculated as: RO (%) = 100 * (BP_ND_baseline - BP_ND_post-dose) / BP_ND_baseline.
-
Visualizations
M1 Muscarinic Receptor Signaling Pathway
Caption: M1 muscarinic receptor signaling pathway activated by acetylcholine and potentiated by this compound.
Experimental Workflow for In Vivo Target Engagement Assessment
Caption: Workflow for assessing in vivo target engagement of this compound.
Logical Relationship for Troubleshooting NOR
Caption: Troubleshooting logic for the Novel Object Recognition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | AChR | TargetMol [targetmol.com]
- 4. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Multiple Sclerosis Trial Update: Contineum Completes Key Patient Enrollment | CTNM Stock News [stocktitan.net]
- 9. PET Imaging of brain muscarinic receptors with 18F-Fluorobenzyl-Dexetimide: A first in human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PET imaging for receptor occupancy: meditations on calculation and simplification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PET imaging of M4 muscarinic acetylcholine receptors in rhesus macaques using [11C]MK-6884: Quantification with kinetic modeling and receptor occupancy by CVL-231 (emraclidine), a novel positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Update on PET Tracer Development for Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. behaviorcloud.com [behaviorcloud.com]
- 16. Novel Object Recognition [protocols.io]
- 17. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
Technical Support Center: Improving the Bioavailability of VU0453595 Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the bioavailability of VU0453595 formulations.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating this compound for in vivo studies?
A1: The primary challenge in formulating this compound, like many new chemical entities, is its poor aqueous solubility.[1] this compound is soluble in DMSO at 100 mg/mL, but precipates in aqueous solutions.[2][3] This can lead to low bioavailability and inconsistent results in vivo. Therefore, the use of co-solvents and other solubility enhancement techniques is crucial for achieving adequate exposure in animal models.
Q2: Is there a standard recommended formulation for in vivo administration of this compound?
A2: Yes, a commonly used formulation for in vivo studies involves a co-solvent system. One recommended formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] Another suggested formulation uses 10% DMSO and 90% (20% SBE-β-CD in Saline).[3] It is crucial to prepare these formulations by sequentially adding and thoroughly dissolving each component.
Q3: What is the expected oral bioavailability of this compound?
Q4: My this compound formulation is showing precipitation. What can I do?
A4: Precipitation is a common issue with poorly soluble compounds. Here are a few troubleshooting steps:
-
Ensure proper mixing: Make sure each component of the co-solvent system is fully dissolved before adding the next.
-
Sonication: Use of sonication is recommended to aid dissolution.[2][3]
-
Heating: Gentle heating can also help in dissolving the compound.
-
Fresh Preparation: It is recommended to prepare the working solution fresh for each experiment.[6]
-
Alternative Formulations: If precipitation persists, consider exploring other solubility enhancement techniques such as the use of cyclodextrins (like SBE-β-CD) or developing a nanosuspension.[3][7][8]
Q5: What are some general strategies to improve the bioavailability of a poorly soluble compound like this compound?
A5: Several techniques can be employed to enhance the bioavailability of poorly soluble drugs. These can be broadly categorized as physical and chemical modifications.[1][9]
-
Physical Modifications:
-
Chemical Modifications:
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution(s) |
| Precipitation during formulation preparation | Incomplete dissolution of this compound or excipients. | Ensure sequential addition and complete dissolution of each component. Use sonication and/or gentle heating to aid dissolution.[2][3] Prepare fresh on the day of the experiment.[6] |
| Inconsistent results in vivo | Poor or variable bioavailability due to formulation issues. | Strictly adhere to a validated formulation protocol. Consider alternative formulations like SBE-β-CD complexation or nanosuspensions for improved stability and homogeneity.[3][7][8] |
| Low drug exposure in pharmacokinetic studies | Low oral bioavailability. | Explore bioavailability enhancement techniques such as preparing a solid dispersion or reducing particle size through micronization or nanosuspension.[1][10] |
| Vehicle-related toxicity in animal models | High concentration of organic solvents (e.g., DMSO). | For sensitive animal models, keep the DMSO concentration below 2%.[2] If higher drug concentrations are needed, explore alternative, less toxic vehicle systems. |
Experimental Protocols
Protocol 1: Preparation of this compound in a Co-Solvent Formulation for In Vivo Studies [3]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL). Ensure it is fully dissolved; sonication may be required.
-
In a separate sterile tube, add the required volume of the DMSO stock solution.
-
Sequentially add the other components in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
After each addition, vortex or mix thoroughly to ensure a clear solution before adding the next component.
-
For example, to prepare 1 mL of a 2.5 mg/mL final solution:
-
Add 100 µL of a 25 mg/mL this compound in DMSO stock solution to a tube.
-
Add 400 µL of PEG300 and mix until clear.
-
Add 50 µL of Tween-80 and mix until clear.
-
Add 450 µL of Saline and mix thoroughly.
-
-
Visually inspect the final solution for any precipitation. If necessary, sonicate briefly.
-
It is recommended to use the formulation immediately after preparation.
Protocol 2: General Method for Evaluating Oral Bioavailability in Rodents
Objective: To determine the oral bioavailability (%F) of a this compound formulation.
Procedure:
-
Animal Dosing:
-
Divide animals (e.g., rats or mice) into two groups: intravenous (IV) and oral (PO).
-
Administer a known dose of this compound via the respective routes. The IV dose is typically lower than the PO dose.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Process the blood to obtain plasma and store frozen until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Calculate the Area Under the Curve (AUC) for both the IV (AUCIV) and PO (AUCPO) groups from the plasma concentration-time profiles.
-
Calculate the oral bioavailability using the following formula: %F = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100
-
Quantitative Data Summary
Table 1: In Vivo Formulation for this compound
| Component | Percentage (%) | Purpose |
| DMSO | 10 | Primary Solvent |
| PEG300 | 40 | Co-solvent |
| Tween-80 | 5 | Surfactant/Emulsifier |
| Saline | 45 | Vehicle |
Table 2: Pharmacokinetic Parameters of the M1 PAM VU0486846 in Rats [5]
| Parameter | Value | Unit |
| Oral Bioavailability (%F) | 95.9 | % |
| Clearance (CLp) | 89 | mL/min/kg |
| Half-life (t1/2) | 1.2 | hours |
| Volume of Distribution (Vss) | 1.8 | L/kg |
Note: This data is for a related M1 PAM and is provided as a reference for the potential pharmacokinetic profile of compounds in this class.
Visualizations
Caption: Experimental workflow for formulation and bioavailability assessment.
Caption: Troubleshooting logic for formulation issues.
Caption: M1 receptor signaling pathway modulated by this compound.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | AChR | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Potentiation of M1 Muscarinic Receptor Reverses Plasticity Deficits and Negative and Cognitive Symptoms in a Schizophrenia Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. wjbphs.com [wjbphs.com]
- 9. ijpbr.in [ijpbr.in]
- 10. journal.appconnect.in [journal.appconnect.in]
Validation & Comparative
A Comparative Guide to M1 PAMs: VU0453595 vs. VU319 and Other Modulators
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of M1 positive allosteric modulators (PAMs), supported by experimental data.
The M1 muscarinic acetylcholine (B1216132) receptor, a Gq-coupled receptor, is a prime therapeutic target for treating cognitive deficits associated with Alzheimer's disease and schizophrenia. Positive allosteric modulators (PAMs) offer a promising strategy for enhancing M1 receptor function with greater subtype selectivity than orthosteric agonists. This guide provides a detailed comparison of two key M1 PAMs, VU0453595 and VU0467319 (VU319), alongside other notable modulators to inform research and development efforts.
Core Thesis: The Advantage of Pure PAMs over Ago-PAMs
A critical distinction in the field of M1 PAMs is the presence or absence of intrinsic agonist activity. Compounds that are "pure PAMs" potentiate the receptor's response to the endogenous agonist acetylcholine (ACh) without activating the receptor on their own. In contrast, "ago-PAMs" possess inherent agonist activity. Experimental evidence suggests that M1 PAMs lacking agonist activity, such as this compound, may offer an optimal profile for enhancing cognition.[1][2] Intrinsic agonist activity has been linked to over-activation of the M1 receptor, potentially leading to adverse effects like convulsions and reduced efficacy in cognitive enhancement.[1][2]
This compound is a highly selective M1 PAM that is devoid of significant agonist activity.[1][2] This characteristic is believed to contribute to its favorable safety profile in preclinical models, where it did not induce behavioral convulsions at doses well above those required for cognitive enhancement.[1][2] Furthermore, this compound has demonstrated robust efficacy in rodent models of cognition, such as the novel object recognition test.[1]
VU319, a clinical candidate that successfully completed a Phase I single ascending dose trial, was developed through the chemical optimization of the series that produced this compound.[3] It is a moderately potent M1 PAM with minimal M1 agonism, high CNS penetration, and a lack of cholinergic adverse effects in multiple species.[3][4] Its development strategy focused on achieving higher CNS exposure with moderate potency to effectively potentiate varying ACh levels across different brain regions.[3]
Quantitative Performance Data
The following tables summarize the in vitro and in vivo pharmacological properties of this compound, VU319, and other relevant M1 PAMs for comparison.
Table 1: In Vitro Pharmacological Profile of M1 PAMs
| Compound | M1 PAM Potency (EC50) | M1 Agonist Activity (EC50) | Max Potentiation (% ACh Max) | Selectivity vs. M2-M5 | Reference(s) |
| This compound | 2140 nM | Devoid of agonist activity | Not Reported | Highly Selective | [5] |
| VU319 | 492 nM (human) | > 30 µM | 71.3% | Highly Selective (>30 µM) | [3][4][6][7] |
| MK-7622 | Potent (specific value not cited) | Has robust agonist activity | Not Reported | Highly Selective | [1] |
| PF-06764427 | Potent (specific value not cited) | Has robust agonist activity | Not Reported | Highly Selective | [1] |
Table 2: In Vivo Properties and Effects
| Compound | CNS Penetration (Kp,uu) | Key In Vivo Effect | Adverse Effects Noted | Reference(s) |
| This compound | Systemically active | Reverses cognitive deficits in rodent models | No behavioral convulsions at high doses | [1][5] |
| VU319 | > 0.9 (rat) | Robust efficacy in preclinical cognition models | No cholinergic adverse effects in rats, dogs, NHPs | [3][4] |
| MK-7622 | Not Reported | Failed to improve novel object recognition in rodents | Induces severe behavioral convulsions in mice | [1] |
Signaling & Experimental Frameworks
M1 PAMs enhance the canonical Gq-coupled signaling pathway. The binding of acetylcholine and the PAM to the M1 receptor activates the Gq protein, leading to a cascade that results in the mobilization of intracellular calcium, a key measure of receptor activation.
References
- 1. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of M1 Receptor Modulators: VU0453595 vs. Ago-PAMs like MK-7622
For Researchers, Scientists, and Drug Development Professionals
The M1 muscarinic acetylcholine (B1216132) receptor, a key player in cognitive processes, has become a focal point for therapeutic intervention in neurological and psychiatric disorders.[1][2] This guide provides a detailed comparison of two distinct M1 positive allosteric modulators (PAMs): VU0453595, a PAM devoid of intrinsic agonist activity, and MK-7622, an "ago-PAM" that exhibits both PAM and direct receptor activation properties.[1][3] Understanding the nuances between these compounds is critical for advancing the development of next-generation M1-targeted therapeutics.
Differentiating Mechanism of Action: PAM vs. Ago-PAM
Positive allosteric modulators bind to a site on the receptor distinct from the orthosteric site where the endogenous ligand, acetylcholine (ACh), binds.[4] This binding event enhances the receptor's response to ACh.[4] The critical distinction between this compound and ago-PAMs like MK-7622 lies in their intrinsic activity.
-
This compound is a "pure" PAM, meaning it only potentiates the M1 receptor's response in the presence of an orthosteric agonist like ACh and lacks direct agonist activity on its own.[1][5]
-
MK-7622 , conversely, is an ago-PAM . In addition to enhancing the effect of ACh, it can directly activate the M1 receptor, even in the absence of an orthosteric agonist.[1][6] This intrinsic agonist activity has been shown to be robust in various in vitro assays.[1]
M1 Receptor Signaling Pathway
Activation of the M1 muscarinic receptor, whether by an orthosteric agonist alone or in the presence of a PAM, primarily initiates a Gq/11 protein-coupled signaling cascade.[5][7] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[8] These downstream events ultimately modulate neuronal excitability and synaptic plasticity, processes fundamental to learning and memory.[5][8]
Comparative Performance Data
The following tables summarize key quantitative data comparing this compound and MK-7622 from preclinical studies.
| In Vitro Potency & Activity | This compound | MK-7622 | Reference |
| M1 PAM EC50 (human) | 2140 nM | 21 nM | [9][10] |
| M1 Agonist Activity | Devoid of agonist activity | Robust agonist activity (EC50 = 2930 nM without ACh) | [1][5][10] |
| Selectivity | Highly selective for M1 | Highly selective for M1 | [9][11] |
| In Vivo Efficacy & Safety | This compound | MK-7622 | Reference |
| Cognitive Enhancement (Novel Object Recognition) | Robust improvement | Failed to improve performance | [1] |
| Behavioral Convulsions in Mice | No convulsions observed | Induced severe convulsions | [1][12] |
| Clinical Trial Outcome (Alzheimer's Disease) | Not clinically tested | Did not improve cognition or function in a Phase II trial | [5][11] |
Key Experimental Protocols
Below are detailed methodologies for key experiments used to characterize and compare M1 PAMs.
In Vitro Calcium Mobilization Assay
This assay is fundamental for determining the potency and intrinsic agonist activity of M1 modulators.
Objective: To measure the ability of compounds to potentiate ACh-induced intracellular calcium release and to assess their direct agonist effects.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for a specified time at 37°C.
-
Compound Addition: The dye solution is removed, and a buffer solution is added. The plate is then placed in a fluorescence imaging plate reader (FLIPR).
-
Data Acquisition:
-
Agonist Mode: Test compounds are added at various concentrations, and fluorescence is measured over time to detect direct receptor activation.
-
PAM Mode: A fixed, sub-maximal concentration of acetylcholine (e.g., EC20) is added, followed by the addition of the test compound at various concentrations. The potentiation of the ACh-induced fluorescence signal is measured.
-
-
Data Analysis: Fluorescence data is normalized to the maximal response induced by a saturating concentration of ACh. EC50 values for agonist and PAM activity are calculated using a four-parameter logistic equation.
Experimental Workflow for In Vivo Behavioral Testing
The Novel Object Recognition (NOR) task is a widely used behavioral assay to assess learning and memory in rodents.
References
- 1. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Muscarinic Acetylcholine Receptors for the Treatment of Psychiatric and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias [frontiersin.org]
- 5. portlandpress.com [portlandpress.com]
- 6. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 8. The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Randomized, controlled, proof-of-concept trial of MK-7622 in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of VU0453595 and Older Muscarinic Agonists in M1 Receptor Modulation
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the efficacy of the novel M1 positive allosteric modulator (PAM), VU0453595, with older, well-established muscarinic agonists such as xanomeline (B1663083) and cevimeline (B1668456). This document synthesizes experimental data on their potency, selectivity, and in vivo effects, offering insights into their distinct mechanisms and therapeutic potential.
This compound represents a newer class of compounds that fine-tune the activity of the M1 muscarinic acetylcholine (B1216132) receptor, a key target for cognitive enhancement in neurological disorders like Alzheimer's disease and schizophrenia. Unlike traditional orthosteric agonists that directly activate the receptor, this compound is a positive allosteric modulator, meaning it binds to a different site on the receptor and enhances the effect of the endogenous neurotransmitter, acetylcholine. A crucial distinction is that this compound lacks intrinsic agonist activity; it does not activate the M1 receptor on its own.[1][2] This property is believed to contribute to a more favorable safety profile, potentially avoiding the adverse cholinergic effects associated with over-stimulation of the receptor.[2]
Older muscarinic agonists, such as xanomeline and cevimeline, directly bind to and activate muscarinic receptors. Xanomeline is known for its functional selectivity for M1 and M4 receptor subtypes, while cevimeline acts as an agonist with a preference for M1 and M3 receptors.[3][4] While these compounds have shown some efficacy in clinical trials, their utility has been hampered by dose-limiting side effects stemming from their broader activity on multiple muscarinic receptor subtypes located throughout the body.[5][6]
Quantitative Comparison of In Vitro Potency and Selectivity
The following table summarizes the in vitro potency and selectivity of this compound, xanomeline, and cevimeline at muscarinic receptors. It is important to note that direct comparisons of potency values across different studies and assay formats should be made with caution.
| Compound | Mechanism of Action | Target Receptor(s) | Potency (EC50/pEC50/Ki) | Selectivity Profile | Reference |
| This compound | M1 Positive Allosteric Modulator (PAM) | M1 | EC50 = 2140 nM[1][7] | Highly selective for M1 | [1][7] |
| Xanomeline | Agonist | M1/M4 preferring | pEC50 = 7.6 (M1) | Functionally selective for M1 and M4 receptors.[3] | [2] |
| Cevimeline | Agonist | M1/M3 preferring | EC50 (μM): M1: 0.023, M2: 1.04, M3: 0.048, M4: 1.31, M5: 0.063 | ~45-fold selective for M1 over M2 and M4. | [4] |
In Vivo Efficacy and Safety Profile
Preclinical studies in animal models have highlighted significant differences in the in vivo efficacy and safety of these compounds.
Cognitive Enhancement: In rodent models of cognitive impairment, such as the novel object recognition task, this compound has demonstrated robust efficacy in improving memory.[2] Xanomeline has also shown pro-cognitive effects in preclinical and clinical settings.[5][8]
Adverse Effects: A key differentiator for this compound is its improved safety profile. As a PAM lacking intrinsic agonist activity, it does not appear to induce the behavioral convulsions observed with some M1 ago-PAMs at higher doses.[2] In contrast, non-selective muscarinic agonists like xanomeline are associated with a range of cholinergic side effects, including salivation, gastrointestinal issues, and tremor, which can limit their therapeutic window.[5]
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the M1 receptor signaling pathway and a typical experimental workflow for assessing cognitive enhancement.
Detailed Experimental Protocols
In Vitro Calcium Mobilization Assay
This assay is used to determine the potency of muscarinic agonists or the potentiating effect of PAMs by measuring changes in intracellular calcium concentration upon receptor activation.
Objective: To determine the EC50 values of muscarinic agonists or the PAM EC50 of this compound.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor are cultured in appropriate media and seeded into 96- or 384-well black-walled, clear-bottom plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution, often containing probenecid (B1678239) to prevent dye leakage, and incubated at 37°C.
-
Compound Preparation: Test compounds (agonists or PAMs) are prepared in a suitable buffer at various concentrations. For PAMs like this compound, they are typically tested in the presence of a fixed, sub-maximal concentration (e.g., EC20) of acetylcholine.
-
Assay Execution: A baseline fluorescence reading is taken using a kinetic fluorescence plate reader (e.g., FLIPR or FlexStation). The test compounds are then automatically added to the wells.
-
Data Acquisition: The fluorescence intensity is continuously monitored over time to measure the increase in intracellular calcium.
-
Data Analysis: The peak fluorescence response is plotted against the compound concentration, and a dose-response curve is generated to calculate the EC50 value. For PAMs, the potentiation of the acetylcholine response is measured.
In Vivo Novel Object Recognition (NOR) Task
The NOR task is a widely used behavioral assay to assess learning and memory in rodents.
Objective: To evaluate the effects of this compound and older muscarinic agonists on recognition memory.
Methodology:
-
Habituation: On the first day, individual rodents are allowed to freely explore an open-field arena in the absence of any objects for a set period (e.g., 10 minutes) to acclimate them to the environment.
-
Familiarization/Training: On the second day, the animals are placed back into the same arena, which now contains two identical objects. They are allowed to explore the objects for a defined duration (e.g., 10 minutes).
-
Retention Interval: Following the training phase, the animals are returned to their home cages for a specific retention interval, which can range from a few hours to 24 hours to test short-term or long-term memory, respectively.
-
Testing: After the retention interval, the animals are returned to the arena where one of the familiar objects has been replaced with a novel object. The time spent exploring each object is recorded for a set period (e.g., 5-10 minutes). Exploration is typically defined as the animal's nose being within a certain proximity to the object and oriented towards it.
-
Data Analysis: A discrimination index is calculated as [(Time exploring novel object - Time exploring familiar object) / (Total exploration time)]. A higher discrimination index indicates better recognition memory.
Assessment of Muscarinic Agonist-Induced Convulsions
This in vivo assay is used to evaluate the pro-convulsant potential of muscarinic agonists.
Objective: To assess the propensity of muscarinic compounds to induce seizures.
Methodology:
-
Animal Preparation: Mice are habituated to the testing environment.
-
Compound Administration: The test compound (e.g., an M1 ago-PAM or a non-selective agonist) is administered, typically via intraperitoneal (i.p.) injection, at various doses.
-
Behavioral Observation: Following administration, the animals are observed continuously for a defined period (e.g., 60 minutes) for any signs of convulsive behavior.
-
Seizure Scoring: Seizure severity is rated using a standardized scale, such as the Racine scale, which scores behaviors from mild (e.g., facial clonus) to severe (e.g., tonic-clonic seizures with loss of posture).
-
Data Analysis: The incidence and severity of seizures are recorded for each dose group to determine the convulsive liability of the compound.
Conclusion
This compound represents a significant advancement in the field of muscarinic receptor modulation. Its distinct mechanism as a highly selective M1 PAM with no intrinsic agonist activity offers a promising approach to achieving pro-cognitive effects with a potentially wider therapeutic window compared to older, non-selective muscarinic agonists like xanomeline and cevimeline. The preclinical data strongly suggest that by selectively enhancing endogenous cholinergic signaling in a spatially and temporally precise manner, this compound may provide the cognitive benefits of M1 receptor activation while mitigating the risk of adverse cholinergic effects. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this and similar M1 PAMs in treating cognitive deficits in various neurological and psychiatric disorders.
References
- 1. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Evaluation of the Long-Term Effects of Xanomeline on the M1 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xanomeline: a novel muscarinic receptor agonist with functional selectivity for M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Xanomeline compared to other muscarinic agents on stimulation of phosphoinositide hydrolysis in vivo and other cholinomimetic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Pharmacological Comparison of TAK-071, a Positive Allosteric Modulator of Muscarinic M1 Receptor, and Xanomeline, an Agonist of Muscarinic M1/M4 Receptor, in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The selective muscarinic agonist xanomeline improves both the cognitive deficits and behavioral symptoms of Alzheimer disease. | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of VU0453595 and Donepezil on Sleep Architecture
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of VU0453595, a selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) positive allosteric modulator (PAM), and donepezil (B133215), an acetylcholinesterase inhibitor (AChEI), on sleep architecture. The data presented is compiled from preclinical studies, offering insights into their distinct mechanisms and potential therapeutic applications for sleep and arousal disturbances associated with aging and neurodegenerative diseases.
The central cholinergic system is a critical regulator of the sleep-wake cycle.[1] Degeneration of this system, particularly the basal forebrain cholinergic circuitry, is linked to disruptions in sleep architecture, arousal, and cognition in conditions like Alzheimer's disease (AD).[1][2][3] While AChEIs like donepezil are standard treatments for the cognitive symptoms of AD, they non-selectively enhance cholinergic signaling, which can lead to side effects and variable impacts on sleep.[1] M1 mAChR PAMs, such as this compound, offer a more targeted approach by selectively enhancing the activity of the M1 receptor, which is implicated in cognitive function and arousal.[1][3]
Quantitative Comparison of Effects on Sleep-Wake States
The following tables summarize the key findings from a comparative study in both young and aged mice, illustrating the differential effects of this compound and donepezil on the percentage of time spent in wakefulness, non-REM (NREM) sleep, and REM sleep.
Table 1: Effects of this compound and Donepezil on Sleep Architecture in Young Wildtype Mice (Inactive Phase Dosing)
| Treatment (Dose) | % Time in Wakefulness | % Time in NREM Sleep | % Time in REM Sleep |
| Vehicle | Baseline | Baseline | Baseline |
| This compound (30 mg/kg) | Significant increase at ZT 4 | Significant decrease from ZT 4 | No significant effects |
| Donepezil (1.0 mg/kg) | Increase at ZT 3, 4; Decrease at ZT 24 | Decrease at ZT 3, 4; Increase at ZT 24 | No significant effects |
| Donepezil (3.0 mg/kg) | Increase at ZT 3-7; Decrease at ZT 16, 20, 23, 24 | Decrease at ZT 3-7; Increase at ZT 16, 20, 23 | Decrease at ZT 4-6; Increase at ZT 9, 20 |
| Donepezil (10 mg/kg) | Increase at ZT 3-11; Decrease at ZT 16, 17, 20, 23, 24 | Decrease at ZT 3-10; Increase at ZT 16, 17, 20, 23, 24 | Decrease at ZT 4-11; Increase at ZT 16, 17, 20, 21, 23, 24 |
ZT = Zeitgeber Time. ZT0 corresponds to lights on. Data extracted from a study in young wildtype mice.[2]
Table 2: Effects of this compound and Donepezil on Sleep Architecture in Aged Wildtype Mice
| Treatment (Dose) | Phase | % Time in Wakefulness | % Time in NREM Sleep | % Time in REM Sleep | Arousal (Gamma Power) |
| Vehicle | - | Baseline | Baseline | Baseline | Baseline |
| This compound (3-30 mg/kg) | Inactive | Increased | - | Attenuated age-related decrease | Increased |
| This compound (3-30 mg/kg) | Active | Increased | - | - | Increased |
| Donepezil | Inactive | Increased | - | - | Limited effects |
| Donepezil | Active | Reduced | - | - | Limited effects |
Data compiled from studies in aged wildtype mice.[1][2][3]
Summary of Key Findings:
-
This compound: In young mice, this compound increased wakefulness without significantly altering the overall sleep-wake architecture.[2][3] In aged mice, it demonstrated a more robust effect, increasing both wakefulness and arousal, particularly when administered during the active phase.[1] Notably, this compound attenuated the age-related decrease in REM sleep duration in aged mice.[2][3] These effects were achieved without inducing the cholinergic-mediated adverse effects often seen with less selective compounds.[2][3]
-
Donepezil: Donepezil's effects were more complex and phase-dependent. In young rats, it increased wakefulness and decreased both NREM and REM sleep.[2] In aged mice, it increased wakefulness during the inactive period but paradoxically reduced it during the active period, with limited impact on arousal.[1] In human studies on Alzheimer's patients, donepezil has been associated with an increase in the percentage of REM sleep.[4][5][6][7] Some studies also suggest it may decrease stage 1 sleep and increase stage 2 sleep.[8]
Experimental Protocols
The data presented above was primarily derived from studies employing the following methodologies:
Animal Models and Housing:
-
Species: Young (3-4 months) and aged (19-21 months) C57/BL6 mice, and young adult male Sprague-Dawley rats.[1][2]
-
Housing: Animals were housed under a 12-hour light/12-hour dark cycle with ad libitum access to food and water.[2]
Surgical Implantation and EEG Recording:
-
Device: Animals were implanted with telemetry devices (e.g., HD-X02, DSI) for continuous electroencephalography (EEG) and electromyography (EMG) recording.[1]
-
Acclimation: A post-surgical recovery and acclimation period of at least one week was allowed before baseline recordings.[2]
-
Recording: Continuous EEG/EMG data was recorded for 24-hour periods.[1]
Drug Administration:
-
Compounds: this compound and donepezil were administered via intraperitoneal (IP) injection.[1]
-
Dosing Time: Injections were performed either 2 hours into the inactive (light) phase or the active (dark) phase of the circadian cycle.[1]
-
Dose Range: A range of doses was tested for each compound to establish dose-response relationships.[1][2]
Data Analysis:
-
Sleep Scoring: EEG and EMG data were manually or automatically scored in epochs (e.g., 5-second or 10-second) to classify vigilance states as wake, NREM sleep, or REM sleep.[1][2]
-
Spectral Analysis: Power spectral analysis was performed on the EEG signal to assess arousal (gamma power during wakefulness) and sleep quality (delta power during NREM sleep).[1]
-
Statistical Analysis: Repeated measures ANOVA was typically used to compare the effects of drug treatment across different time points and doses relative to a vehicle control.[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general experimental workflow used in these studies.
Caption: Mechanism of Action: this compound vs. Donepezil.
Caption: EEG Study Workflow for Sleep Architecture Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Modulation of arousal and sleep/wake architecture by M1 PAM this compound across young and aged rodents and nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of arousal and sleep/wake architecture by M1 PAM this compound across young and aged rodents and nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The association of changes of sleep architecture related to donepezil: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of donepezil on sleep and REM sleep EEG in patients with Alzheimer disease: a double-blind placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Acetylcholinesterase inhibitors and sleep architecture in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of VU0453595 and Xanomeline: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed, objective comparison of the M1 selective positive allosteric modulator VU0453595 and the M1/M4-preferring muscarinic agonist xanomeline (B1663083). This analysis is supported by experimental data on their pharmacological profiles, mechanisms of action, and in vivo efficacy.
Introduction
The muscarinic acetylcholine (B1216132) receptors, particularly the M1 and M4 subtypes, have emerged as promising therapeutic targets for neuropsychiatric disorders such as schizophrenia and Alzheimer's disease. Activation of the M1 receptor is primarily associated with improvements in cognitive function, while agonism at the M4 receptor is thought to modulate dopamine (B1211576) release in the striatum, thereby addressing the positive symptoms of schizophrenia. This guide offers a comparative analysis of two key compounds targeting these receptors: this compound, a highly selective M1 positive allosteric modulator (PAM), and xanomeline, a muscarinic agonist with preference for M1 and M4 receptors.
Pharmacological Profile: A Head-to-Head Comparison
This compound and xanomeline exhibit distinct mechanisms of action at the molecular level. This compound acts as a PAM, meaning it does not activate the M1 receptor on its own but enhances the receptor's response to the endogenous neurotransmitter, acetylcholine. In contrast, xanomeline is a direct agonist, activating M1 and M4 receptors.
Quantitative Pharmacological Data
The following tables summarize the in vitro pharmacological data for this compound and xanomeline.
Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)
| Compound | M1 | M2 | M3 | M4 | M5 |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Xanomeline | 50-82[1][2] | 11.75-296[1][3] | Data not available | 50-158[2] | Data not available |
Note: this compound is reported to be highly selective for the M1 receptor with no significant off-target activity, but specific Ki values for all muscarinic subtypes were not available in the reviewed literature.
Table 2: Functional Potency and Efficacy
| Compound | Parameter | M1 | M4 | Other Subtypes (M2, M3, M5) |
| This compound | EC50 (PAM) | 2140 nM[4] | Not applicable | Not applicable |
| Efficacy | Potentiates ACh response | Not applicable | Not applicable | |
| Xanomeline | EC50 (Agonist) | 30.9 nM[5][6] | 14.1 nM[5][6] | 1700-8500 nM[5][6] |
| Efficacy (% of Carbachol max) | Full agonist[3][5][6] | Full agonist[5][6] | Partial agonist (M2)[3] |
Xanomeline also exhibits affinity for some serotonin (B10506) receptors, including 5-HT1A and 5-HT2 subtypes, which may contribute to its overall pharmacological profile[1][7].
Signaling Pathways
The differential receptor activation profiles of this compound and xanomeline lead to the engagement of distinct downstream signaling cascades.
M1 Receptor Signaling Pathway
The M1 muscarinic receptor primarily couples to Gq/11 proteins. Upon activation, this initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
M4 Receptor Signaling Pathway
The M4 muscarinic receptor is coupled to Gi/o proteins. Activation of M4 receptors leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.
Experimental Protocols
This section outlines the general methodologies for key in vitro and in vivo assays used to characterize this compound and xanomeline.
In Vitro Assays
1. Radioligand Binding Assay (for determining Ki)
This assay measures the affinity of a compound for a receptor by assessing its ability to displace a radiolabeled ligand.
A detailed protocol for a radioligand binding assay using [³H]-N-methylscopolamine ([³H]NMS) in Chinese Hamster Ovary (CHO) cells expressing muscarinic receptors typically involves the following steps:
-
Membrane Preparation: Homogenize CHO cells expressing the receptor of interest and prepare a crude membrane fraction by centrifugation.
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]NMS and a range of concentrations of the unlabeled test compound. The incubation is typically carried out at 30°C for 60-120 minutes in a suitable buffer.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
2. Calcium Mobilization Assay (for M1, M3, M5 functional activity)
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.
A typical protocol for a calcium mobilization assay using a FLIPR (Fluorometric Imaging Plate Reader) system involves:
-
Cell Culture: CHO or HEK293 cells stably expressing the M1 receptor are plated in 96- or 384-well black-walled, clear-bottom plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for approximately 1 hour at 37°C.
-
Compound Addition: The plate is placed in the FLIPR instrument, and baseline fluorescence is measured. The test compound is then added to the wells, and the change in fluorescence is monitored in real-time.
-
Data Analysis: The peak fluorescence response is measured, and the data are plotted against the concentration of the test compound to generate a dose-response curve, from which the EC50 (potency) and Emax (efficacy) are determined.
3. GTPγS Binding Assay (for M2, M4 functional activity)
This functional assay measures the activation of Gi/o-coupled receptors by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.
References
- 1. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Differences in kinetics of xanomeline binding and selectivity of activation of G proteins at M(1) and M(2) muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. moleculardevices.com [moleculardevices.com]
- 6. Effects of Subchronic Phencyclidine (PCP) Treatment on Social Behaviors, and Operant Discrimination and Reversal Learning in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative analysis of pharmacological properties of xanomeline and N-desmethylclozapine in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Silent Modulator: Why VU0453595 Diverges from Agonist PAMs in M1 Receptor Activation
For researchers, scientists, and drug development professionals, understanding the nuanced differences between allosteric modulators is critical for advancing therapeutic strategies. In the realm of M1 muscarinic acetylcholine (B1216132) receptor (mAChR) modulation, VU0453595 stands apart from its counterparts due to a significant distinction: its lack of intrinsic agonist activity. This comparison guide delves into the pharmacological and structural reasons behind this divergence, presenting experimental data and methodologies to illuminate why this compound acts as a "pure" Positive Allosteric Modulator (PAM) while others exhibit dual PAM-agonist ("ago-PAM") properties.
Positive allosteric modulators of the M1 muscarinic acetylcholine receptor are a promising class of drugs for treating cognitive deficits in disorders like Alzheimer's disease and schizophrenia.[1][2] These compounds bind to a site on the receptor distinct from the orthosteric site where the endogenous ligand, acetylcholine (ACh), binds.[3] This interaction enhances the receptor's response to ACh. However, a critical distinction has emerged among M1 PAMs: some, like this compound, are "pure" PAMs that only potentiate the effect of the endogenous agonist, while others, such as PF-06764427 and MK-7622, also possess intrinsic agonist activity, meaning they can activate the receptor even in the absence of ACh.[1][2] This inherent agonist activity in "ago-PAMs" has been linked to a higher risk of adverse effects, including seizures, which are not observed with this compound.[1][2]
The Crucial Difference: Intrinsic Agonist Activity
The defining characteristic that separates this compound from ago-PAMs is its lack of significant direct receptor activation. In numerous in vitro assays, this compound has demonstrated minimal to no agonist activity.[1][4] This suggests that this compound's mechanism of action is primarily dependent on the presence of acetylcholine.[1] In contrast, ago-PAMs like MK-7622 and PF-06764427 show robust agonist effects in similar assays.[1][2]
This difference in activity profile is not merely academic; it has significant implications for therapeutic development. The agonist activity of some M1 PAMs is thought to contribute to over-activation of the M1 receptor, leading to undesirable cholinergic side effects.[1][4] The "pure" PAM profile of this compound, therefore, represents a potentially safer therapeutic approach by maintaining the physiological pattern of receptor activation by endogenous acetylcholine.[1]
Comparative Pharmacology: A Data-Driven Look
The distinction between this compound and ago-PAMs is evident in their pharmacological profiles. The following tables summarize key quantitative data from comparative studies.
| Compound | Type | M1 PAM EC50 (nM) | M1 Agonist Activity | Reference |
| This compound | Pure PAM | 2140 | Lacking significant agonist activity | [4][5] |
| MK-7622 | Ago-PAM | Potent PAM | Robust intrinsic agonist activity | [1][4] |
| PF-06764427 | Ago-PAM | Potent PAM | Robust agonist activity | [1][4] |
| VU0486846 | Pure PAM | Potent PAM | Little to no intrinsic agonist activity | [4] |
| In Vivo Effect | This compound | MK-7622 | Reference |
| Behavioral Convulsions | Not observed | Induced severe convulsions | [1][2] |
| Cognitive Enhancement (Novel Object Recognition) | Robust efficacy | Failed to improve | [1][2] |
Deciphering the Mechanism: Structure-Activity Relationships
The structural basis for the presence or absence of agonist activity in M1 PAMs is an active area of research. While a definitive explanation is still evolving, it is understood that subtle differences in how these molecules interact with the allosteric binding pocket on the M1 receptor dictate their functional output.[3][6][7] The binding of a "pure" PAM like this compound is thought to induce a conformational change that primarily enhances the affinity and/or efficacy of acetylcholine without being sufficient to trigger receptor activation on its own.[6] In contrast, ago-PAMs are believed to induce a conformational change that not only potentiates ACh but also mimics the active state of the receptor, leading to direct G-protein coupling and downstream signaling.[6]
Experimental Methodologies
The characterization of M1 PAMs and the determination of their agonist activity rely on a variety of in vitro and in vivo experimental protocols.
Key In Vitro Assays:
-
Calcium Mobilization Assay: This is a primary functional assay used to measure M1 receptor activation.[1][4][8] M1 receptors couple to Gq proteins, which, upon activation, lead to an increase in intracellular calcium levels.[7][9]
-
Protocol:
-
Cells stably expressing the human M1 mAChR (e.g., CHO-K1 cells) are plated in a 96-well plate.[10][11]
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The test compound (e.g., this compound or an ago-PAM) is added at various concentrations.
-
Changes in intracellular calcium are measured using a fluorescence plate reader.
-
To assess PAM activity, the compound is added in the presence of a sub-maximal concentration of acetylcholine.
-
To assess agonist activity, the compound is added in the absence of acetylcholine.[1]
-
-
-
Radioligand Binding Assay: This assay is used to determine the binding affinity of the PAM to the M1 receptor.[10][11]
-
Protocol:
-
Membranes from cells expressing the M1 mAChR are prepared.
-
The membranes are incubated with a radiolabeled ligand that binds to the orthosteric site (e.g., [3H]N-methylscopolamine).
-
Increasing concentrations of the test compound are added to compete with the radioligand.
-
The amount of bound radioactivity is measured to determine the compound's ability to displace the radioligand, which can indicate an interaction with the receptor.
-
-
Key In Vivo Models:
-
Rodent Models of Cognition: Assays like the novel object recognition test are used to evaluate the pro-cognitive effects of M1 PAMs.[1][2]
-
Adverse Effect Profiling: Animals are observed for cholinergic side effects, such as convulsions, following administration of the test compound.[1][2]
Visualizing the Pathways
To better understand the mechanisms discussed, the following diagrams illustrate the signaling pathways and experimental workflows.
Figure 1: M1 Receptor Signaling Pathway. This diagram illustrates how both "pure" PAMs and "ago-PAMs" interact with the M1 receptor to modulate its activity, leading to downstream signaling cascades.
References
- 1. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic Insights into Allosteric Structure-Function Relationships at the M1 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structure-Activity Relationships of Pan-Gαq/11 Coupled Muscarinic Acetylcholine Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationships of Pan-Gαq/11 Coupled Muscarinic Acetylcholine Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. innoprot.com [innoprot.com]
- 10. mdpi.com [mdpi.com]
- 11. Selective activation of the M1 muscarinic acetylcholine receptor achieved by allosteric potentiation - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Success in M1 Receptor Modulation: A Comparative Guide to VU0453595
For researchers, scientists, and drug development professionals, the quest for selective and effective cognitive enhancers has led to a keen interest in positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). Among these, VU0453595 has emerged as a significant tool compound due to its high selectivity and lack of intrinsic agonist activity. This guide provides a comprehensive comparison of this compound with alternative M1 PAMs, supported by experimental data and detailed protocols to facilitate the replication of key studies.
This compound is a highly selective, systemically active M1 PAM with an EC50 of 2140 nM.[1] It has been instrumental in elucidating the therapeutic potential of M1 modulation for cognitive deficits associated with disorders like schizophrenia and Alzheimer's disease.[2][3][4] A key characteristic that distinguishes this compound from other M1 PAMs is its lack of direct receptor activation, or agonist activity.[2][5][6] This feature is believed to contribute to its favorable safety profile, particularly its low propensity to induce seizures and other cholinergic adverse effects that can be associated with overactivation of the M1 receptor.[2][5][7]
Comparative Performance: this compound vs. M1 Ago-PAMs
A critical distinction in the field of M1 modulation is between "pure" PAMs like this compound and "ago-PAMs," which possess intrinsic agonist activity. Studies directly comparing this compound with ago-PAMs such as MK-7622 and PF-06764427 highlight the differential effects on efficacy and safety.
In Vitro and Ex Vivo Electrophysiology
In vitro studies using calcium mobilization assays have confirmed that while ago-PAMs like MK-7622 and PF-06764427 exhibit robust agonist activity, this compound is devoid of such activity.[2] Electrophysiological experiments in mouse prefrontal cortex (PFC) slices have further demonstrated these differences. Ago-PAMs can independently increase spontaneous excitatory postsynaptic currents (sEPSCs) and induce a robust depression of field excitatory postsynaptic potentials (fEPSPs), whereas this compound's effects are dependent on the presence of an orthosteric agonist like acetylcholine.[2]
In Vivo Behavioral Studies
The differences observed in vitro translate to significant disparities in in vivo outcomes. While this compound has been shown to enhance cognitive performance in rodent models, such as the novel object recognition (NOR) task, without inducing convulsions, ago-PAMs like MK-7622 failed to show efficacy in the same task and induced severe behavioral convulsions at higher doses.[2][5]
Quantitative Data Summary
The following tables summarize the key quantitative data from comparative studies involving this compound and alternative M1 modulators.
| Compound | Type | M1 PAM EC50 (nM) | M1 Agonist Activity | Seizure Liability in Mice | Efficacy in Novel Object Recognition (Rats) |
| This compound | PAM | 2140[1] | None observed[2][5] | No convulsions up to 100 mg/kg[2] | Robustly enhances recognition memory[2][5] |
| MK-7622 | Ago-PAM | - | Robust agonist activity[2] | Induces severe convulsions[2][5] | Fails to improve recognition memory[2][5] |
| PF-06764427 | Ago-PAM | - | Robust agonist activity[2] | Induces convulsions[2] | Fails to improve recognition memory[2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of the M1 muscarinic receptor and a typical experimental workflow for evaluating M1 PAMs in vivo.
Detailed Experimental Protocols
To facilitate the replication of studies involving this compound, detailed methodologies for key experiments are provided below.
In Vitro Calcium Mobilization Assay
This assay is crucial for determining the potency and agonist activity of M1 PAMs.
-
Cell Line: CHO cells stably expressing the human or rat M1 muscarinic receptor.
-
Reagents: Fluo-4 AM calcium indicator dye, assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES), acetylcholine (ACh), and test compounds (this compound and alternatives).
-
Procedure:
-
Plate cells in 96- or 384-well black-walled, clear-bottom plates and allow them to adhere overnight.
-
Load cells with Fluo-4 AM dye for 1 hour at 37°C.
-
Wash cells with assay buffer to remove excess dye.
-
To determine PAM activity, add test compounds at various concentrations followed by a sub-maximal concentration of ACh (EC20).
-
To determine agonist activity, add test compounds at various concentrations in the absence of ACh.
-
Measure the fluorescence intensity using a plate reader (e.g., FLIPR) to detect changes in intracellular calcium concentration.
-
Data are typically normalized to the maximal response induced by a saturating concentration of ACh.
-
Novel Object Recognition (NOR) Task in Rats
The NOR task is a widely used behavioral assay to assess recognition memory.
-
Apparatus: An open-field arena (e.g., 40 x 64 x 33 cm) made of dark-colored plexiglass. A variety of objects that are of similar size but different in shape and texture are required.
-
Animals: Adult male rats (e.g., Sprague-Dawley).
-
Procedure:
-
Habituation (Days 1-2): Allow each rat to explore the empty arena for 10 minutes per day for two consecutive days.
-
Acquisition (Day 3):
-
Administer the test compound (e.g., this compound dissolved in 20% β-cyclodextrin) or vehicle via the desired route (e.g., per os, p.o.).
-
After a pretreatment period (e.g., 90 minutes), place the rat in the arena containing two identical objects for a 10-minute exploration period.
-
Return the rat to its home cage.
-
-
Testing (Day 4):
-
Return the rat to the arena, where one of the familiar objects has been replaced with a novel object.
-
Allow the rat to explore for 5 minutes and video record the session.
-
-
Data Analysis:
-
A blinded observer scores the time the rat spends actively exploring each object (sniffing or touching with the nose).
-
Calculate the recognition index (RI) as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
A positive RI indicates that the rat remembers the familiar object and preferentially explores the novel one. Statistical analysis (e.g., ANOVA followed by Dunnett's multiple comparison test) is used to compare treatment groups to the vehicle control.[2]
-
-
Electrophysiology: Long-Term Depression (LTD) in Prefrontal Cortex Slices
This ex vivo technique is used to assess synaptic plasticity, a cellular correlate of learning and memory.
-
Tissue Preparation: Prepare coronal slices (e.g., 300-400 µm thick) of the medial prefrontal cortex (mPFC) from mice.
-
Recording:
-
Perform whole-cell patch-clamp recordings from Layer V pyramidal neurons or field potential recordings.
-
Record baseline synaptic transmission by stimulating afferent fibers.
-
-
LTD Induction: Induce muscarinic LTD (mLTD) by bath application of a muscarinic agonist (e.g., carbachol, CCh) at a specific concentration and duration.
-
PAM Application: To test the effect of a PAM, co-apply the PAM (e.g., this compound) with the muscarinic agonist.
-
Data Analysis: Measure the change in the synaptic response (e.g., fEPSP slope or EPSC amplitude) after the induction protocol compared to the baseline. A persistent reduction in the synaptic response indicates LTD.
By providing this detailed comparative guide, we aim to equip researchers with the necessary information to effectively design and replicate studies using this compound, thereby advancing our understanding of M1 receptor pharmacology and its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potentiation of M1 Muscarinic Receptor Reverses Plasticity Deficits and Negative and Cognitive Symptoms in a Schizophrenia Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potentiation of M1 Muscarinic Receptor Reverses Plasticity Deficits and Negative and Cognitive Symptoms in a Schizophrenia Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
Navigating M1 Muscarinic Receptor Modulation: A Comparative Guide to VU0453595 and a Selection of Positive Allosteric Modulators
For researchers in neuroscience and drug development, the M1 muscarinic acetylcholine (B1216132) receptor stands as a significant target for treating cognitive deficits associated with Alzheimer's disease and schizophrenia. Positive allosteric modulators (PAMs) of the M1 receptor offer a promising therapeutic strategy by enhancing the receptor's response to the endogenous neurotransmitter acetylcholine, potentially avoiding the side effects linked to direct-acting agonists. This guide provides a comparative overview of VU0453595, a widely used reference compound in M1 PAM screening, and other notable M1 PAMs, supported by experimental data and detailed protocols.
This compound is a highly selective M1 positive allosteric modulator characterized by its lack of intrinsic agonist activity.[1][2][3] This "pure PAM" profile makes it an invaluable tool for in vitro and in vivo studies, as it potentiates the M1 receptor's response to acetylcholine without directly activating it.[2] This property is crucial for maintaining the natural spatial and temporal patterns of cholinergic signaling.[2] In contrast, some M1 PAMs, often referred to as "ago-PAMs," exhibit varying degrees of direct receptor activation in addition to their potentiating effects.[1][4] This guide will delve into the pharmacological profiles of this compound and its counterparts, offering a clear comparison to aid in the selection of appropriate research tools.
Comparative Analysis of M1 PAMs
The following table summarizes the key pharmacological parameters of this compound and other selected M1 PAMs. The data, gathered from various studies, highlights the diversity within this class of compounds, particularly concerning their potency as potentiators (PAM EC50), their intrinsic agonist activity (Agonist EC50), and their maximal efficacy.
| Compound | Type | PAM EC50 (nM) | Agonist EC50 (nM) | Max Efficacy (% ACh Max) | Key Features |
| This compound | Pure PAM | 2140[1][3] | >10,000[1] | ~85%[4] | Highly selective, no intrinsic agonism, good in vivo tool.[1][2] |
| VU0486846 | PAM | 310[4] | 4500[4] | 85%[4] | Potent, with weak partial agonist activity in high-expression systems.[4] |
| BQCA | Ago-PAM | 267[5] | ~2000[6] | Potent potentiator | One of the first highly selective M1 PAMs, exhibits agonist activity.[5][7] |
| MK-7622 | Ago-PAM | 16[1] | 2930[1] | High | Potent ago-PAM, has been evaluated in clinical trials.[1][8] |
| TAK-071 | PAM | 2.7 (IP)[6] | 520[6] | N/A | Highly potent and selective, with a wide margin between PAM and agonist activity.[6] |
M1 Receptor Signaling and PAM Mechanism of Action
The M1 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation by acetylcholine, the receptor stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which serves as a second messenger to modulate various cellular responses. M1 PAMs bind to an allosteric site on the receptor, distinct from the acetylcholine binding site, and induce a conformational change that enhances the affinity and/or efficacy of acetylcholine, thereby potentiating this signaling cascade.
Experimental Protocols
Calcium Mobilization Assay for M1 PAM Screening
This assay is a primary method for identifying and characterizing M1 PAMs by measuring the increase in intracellular calcium following receptor activation in a cell-based system.
1. Cell Culture:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M1 muscarinic receptor are cultured in appropriate media (e.g., Ham's F-12) supplemented with fetal bovine serum and antibiotics.[1][9]
-
Cells are seeded into 384-well black-walled, clear-bottom plates and allowed to adhere overnight.[10]
2. Dye Loading:
-
The culture medium is removed, and cells are washed with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES and 2.5 mM probenecid).[9][10]
-
Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the assay buffer for 45-60 minutes at 37°C.[9][11]
3. Compound Addition and Signal Detection:
-
After dye loading, the cells are washed again with the assay buffer.
-
A triple-addition protocol is often employed using a fluorescence plate reader (e.g., FLIPR or FlexStation).[12]
-
First Addition: The test compound (potential PAM) or vehicle is added, and the fluorescence is monitored to detect any intrinsic agonist activity.
-
Second Addition: A sub-maximal (EC20) concentration of acetylcholine is added to assess the potentiating (PAM) effect of the test compound.[12]
-
Third Addition: A near-maximal (EC80) concentration of acetylcholine can be added to test for negative allosteric modulation.[12]
-
4. Data Analysis:
-
The change in fluorescence intensity is measured over time.
-
For PAM activity, the response in the presence of the test compound and EC20 acetylcholine is compared to the response with EC20 acetylcholine alone.
-
Data is typically normalized to the maximal response induced by a saturating concentration of acetylcholine.
-
EC50 values for PAM and agonist activities are calculated by fitting the data to a four-parameter logistic equation.[10]
Conclusion
This compound serves as an essential reference compound in the study of M1 muscarinic receptor pharmacology. Its well-defined "pure PAM" profile provides a benchmark against which newly discovered modulators can be compared. The existence of a spectrum of M1 PAMs, from pure modulators to those with significant agonist activity, underscores the importance of thorough characterization to understand their potential therapeutic applications and liabilities. The experimental protocols and comparative data presented in this guide are intended to equip researchers with the necessary information to effectively navigate the screening and selection of M1 PAMs for their specific research needs.
References
- 1. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of arousal and sleep/wake architecture by M1 PAM this compound across young and aged rodents and nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. TAK-071, a novel M1 positive allosteric modulator with low cooperativity, improves cognitive function in rodents with few cholinergic side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MK-7622: A First-in-Class M1 Positive Allosteric Modulator Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and development of the a highly selective M1 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Biased M1 receptor–positive allosteric modulators reveal role of phospholipase D in M1-dependent rodent cortical plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AID 2430 - Discovery of novel allosteric modulators of the M1 muscarinic receptor: PAM Calcium Assay Dose-response with M2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Approaches for Probing Allosteric Interactions at 7 Transmembrane Spanning Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of VU0453595: A Guide to Safe and Compliant Laboratory Practices
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of VU0453595, a selective M1 positive allosteric modulator. Adherence to these protocols is vital to protect laboratory personnel and the environment.
Quantitative Data Summary
While specific disposal parameters for this compound are not publicly available, the following table summarizes its key chemical and physical properties to inform handling and disposal decisions.
| Property | Value | Source |
| Molecular Formula | C18H15FN4O | TargetMol[1] |
| Molecular Weight | 322.34 g/mol | TargetMol[1] |
| Appearance | Solid, off-white to light yellow powder | MedchemExpress[2] |
| Solubility | Soluble in DMSO (100 mg/mL) | MedchemExpress[2], TargetMol[1] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | MedchemExpress[2] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | MedchemExpress[2] |
Experimental Protocols: Disposal Procedures for this compound
The following procedures are based on general best practices for the disposal of heterocyclic chemical compounds in a laboratory setting.[3][4][5][6]
1. Waste Identification and Classification:
-
Waste Characterization: All waste containing this compound must be classified as hazardous chemical waste.[5] This includes pure, unused compound, expired materials, contaminated labware (e.g., vials, pipette tips, gloves), and solutions containing this compound.
-
Segregation: It is crucial to segregate this compound waste from other waste streams, such as non-hazardous, biological, or radioactive waste.[3] Within chemical waste, further segregation is necessary to prevent accidental reactions. For instance, waste containing this compound dissolved in DMSO should be kept separate from acidic or basic waste streams.
2. Personal Protective Equipment (PPE):
-
Before handling any waste containing this compound, personnel must wear appropriate PPE, including:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A laboratory coat
-
3. Waste Collection and Storage:
-
Containers: Use only designated, compatible, and clearly labeled hazardous waste containers.[5] The container should be in good condition, with a secure, tight-fitting lid to prevent leaks or spills.[5]
-
Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," the solvent used (if any, e.g., DMSO), and the accumulation start date.[3][5] Do not use abbreviations or chemical formulas.[5]
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[3] Secondary containment should be used to capture any potential leaks.
4. Disposal of Different Waste Forms:
-
Solid Waste:
-
Collect unused or expired this compound powder in a dedicated hazardous waste container.
-
Contaminated solid materials such as gloves, weigh boats, and paper towels should also be placed in this container.
-
-
Liquid Waste:
-
Solutions of this compound (e.g., in DMSO) must be collected in a separate, compatible liquid hazardous waste container.
-
Never dispose of liquid waste containing this compound down the drain.[6]
-
-
Contaminated Labware ("Sharps"):
-
Contaminated sharps, such as pipette tips, syringes, and vials, must be disposed of in a puncture-resistant sharps container that is clearly labeled as hazardous chemical waste.
-
-
Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., the solvent used for dissolution, followed by water if appropriate).[5] The rinsate must be collected and disposed of as hazardous liquid waste.[5] After triple-rinsing, the container can be disposed of as regular lab glass or plastic, provided all labels are defaced.[5]
-
5. Arranging for Professional Disposal:
-
Licensed Waste Disposal Service: The disposal of chemical waste is highly regulated. Your institution's Environmental Health and Safety (EHS) department will have established procedures for the collection and disposal of hazardous waste.[3]
-
Scheduling Pickup: Contact your EHS department to schedule a pickup for your full and properly labeled hazardous waste containers. Do not allow waste to accumulate in the laboratory for extended periods.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. This compound | AChR | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Operational Protocols for Handling VU0453595
For researchers, scientists, and drug development professionals, the following provides immediate, essential safety and logistical information for the handling and disposal of VU0453595. This guidance is intended to supplement, not replace, the official Safety Data Sheet (SDS) provided by the manufacturer, which should be consulted for comprehensive safety information.
This compound is a selective M1 positive allosteric modulator (PAM) intended for research use only.[1][2] As with any potent, biologically active compound, stringent adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
A comprehensive assessment of potential hazards should be conducted for all procedures involving this compound. The following table summarizes the recommended personal protective equipment.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashing. | To protect eyes and face from splashes of the compound in solid or solution form. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Glove compatibility should be verified with the solvent being used. Double gloving may be appropriate for handling concentrated solutions. | To prevent skin contact with the compound. |
| Body Protection | A laboratory coat should be worn at all times. For procedures with a higher risk of contamination, a chemically resistant apron or disposable coveralls may be necessary. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be required if there is a risk of generating aerosols or dusts, especially when handling the powdered form of the compound. Work should ideally be conducted in a certified chemical fume hood. | To prevent inhalation of the compound. |
Operational Plan: Handling and Storage
Proper handling and storage are critical for maintaining the stability of this compound and ensuring safe laboratory operations.
Step-by-Step Handling Procedure:
-
Preparation : Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by ensuring it is clean and uncluttered. If possible, perform all manipulations within a chemical fume hood.
-
Weighing : When weighing the solid compound, use a balance with a draft shield or conduct the weighing in a fume hood to minimize the risk of inhalation.
-
Solution Preparation : this compound is soluble in DMSO.[1][2] When preparing solutions, add the solvent to the solid compound slowly to avoid splashing. If sonication is required for dissolution, ensure the container is properly sealed.[1][2]
-
Post-Handling : After handling, thoroughly decontaminate all surfaces and equipment. Remove and dispose of PPE in the appropriate waste stream. Wash hands thoroughly with soap and water.
Storage Conditions:
| Form | Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Store in a tightly sealed container, protected from light.[1][3] |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Aliquot solutions to avoid repeated freeze-thaw cycles.[1] |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month | For shorter-term storage.[1] |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations.
Waste Segregation and Disposal Workflow:
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
Exposure Response Protocol:
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
